4-(3-Phenylpropyl)pyridine 1-oxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-oxido-4-(3-phenylpropyl)pyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c16-15-11-9-14(10-12-15)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,9-12H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFBEJNEUVLZOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCC2=CC=[N+](C=C2)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233883 | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84824-92-0, 34122-28-6 | |
| Record name | Pyridine, 4-(3-phenylpropyl)-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84824-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084824920 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)pyridine 1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70233883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)pyridine 1-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.559 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(3-Phenylpropyl)pyridine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Physical Properties of 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, make it a versatile building block for the synthesis of novel compounds with potential applications in catalysis and as a ligand in coordination chemistry. This technical guide provides a comprehensive overview of the known physical properties of this compound, along with general experimental protocols for their determination and characterization.
Core Physical Properties
The physical characteristics of this compound are essential for its handling, characterization, and application in research and development. The following table summarizes the key physical property data available for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.27 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58-65 °C | [1][2] |
| Boiling Point | 397.6 °C (Predicted) | N/A |
| Density | 1.11 g/cm³ (Predicted) | N/A |
| Solubility | Insoluble in water; Soluble in alcohol. | |
| pKa (of conjugate acid) | 0.8 (for pyridine N-oxide) | [3] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively reported in the literature. However, standard analytical techniques can be employed for its characterization.
Synthesis of this compound
The synthesis of this compound can be achieved by the N-oxidation of its precursor, 4-(3-phenylpropyl)pyridine. A general procedure for the oxidation of pyridines involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM).
Materials:
-
4-(3-phenylpropyl)pyridine
-
m-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess peroxy acid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Characterization Protocols
Melting Point Determination: The melting point of the purified this compound can be determined using a standard melting point apparatus. A small sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.
Spectroscopic Analysis:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure. A typical procedure involves dissolving the sample in a deuterated solvent (e.g., CDCl₃) and acquiring the spectra on a high-resolution NMR spectrometer. The chemical shifts, multiplicities, and integration of the signals would be characteristic of the this compound structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum would be expected to show characteristic absorption bands for the N-O stretching vibration (typically around 1200-1300 cm⁻¹), as well as aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound. For this compound, the expected molecular ion peak [M+H]⁺ would be observed at m/z 214.12265.[4]
Synthesis and Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
This guide provides a foundational understanding of the physical properties and characterization of this compound, serving as a valuable resource for researchers in the field. Further experimental investigations are encouraged to expand upon the data presented herein.
References
- 1. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. PubChemLite - 4-(3-phenylpropyl)pyridine n-oxide (C14H15NO) [pubchemlite.lcsb.uni.lu]
Synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide from 4-(3-phenylpropyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis of 4-(3-phenylpropyl)pyridine 1-oxide from its corresponding pyridine precursor, 4-(3-phenylpropyl)pyridine. The N-oxidation of pyridines is a fundamental transformation in medicinal chemistry and drug development, often employed to modulate the electronic properties, solubility, and metabolic stability of pyridine-containing compounds. This document outlines a detailed experimental protocol, summarizes key quantitative data, and provides a visual representation of the synthetic workflow.
Core Synthesis: N-Oxidation
The conversion of 4-(3-phenylpropyl)pyridine to its N-oxide is typically achieved through oxidation. A common and effective method involves the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane (DCM). This method is widely applicable for the N-oxidation of various pyridine derivatives.[1][2]
The reaction proceeds via the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of the pyridine ring. The lone pair of electrons on the nitrogen atom acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.
Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound using m-CPBA.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-phenylpropyl)pyridine (1.0 equivalent) in dichloromethane (DCM) at a concentration of approximately 0.1-0.5 M.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add m-CPBA (1.1-1.5 equivalents) portion-wise over 10-15 minutes, ensuring the temperature remains between 0-5 °C.[1]
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the consumption of the starting material.
-
Workup - Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxy acid by the slow addition of a saturated aqueous solution of sodium thiosulfate. Stir for 15-20 minutes.
-
Workup - Neutralization: Add a saturated aqueous solution of sodium bicarbonate to neutralize the m-chlorobenzoic acid byproduct until the aqueous layer is basic (pH > 8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate) to afford the pure this compound. The product is a solid with a melting point of 58-65 °C.[3][4][5]
Quantitative Data Summary
The following table summarizes typical quantitative parameters for the synthesis. Note that the optimal conditions may vary and should be determined empirically.
| Parameter | Value | Notes |
| Reactants | ||
| 4-(3-Phenylpropyl)pyridine | 1.0 eq | Starting material |
| m-CPBA (~77%) | 1.1 - 1.5 eq | Oxidizing agent |
| Solvent | ||
| Dichloromethane (DCM) | 0.1 - 0.5 M | Reaction solvent |
| Reaction Conditions | ||
| Initial Temperature | 0 - 5 °C | For addition of m-CPBA |
| Reaction Temperature | Room Temperature | For reaction progression |
| Reaction Time | 2 - 4 hours | Monitor by TLC |
| Product Characteristics | ||
| Molecular Formula | C₁₄H₁₅NO | [4] |
| Molecular Weight | 213.28 g/mol | [4] |
| Melting Point | 58-65 °C | [3][4][5] |
| Appearance | Solid | [3][4] |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Synthetic workflow for this compound.
This guide provides a foundational understanding and a practical starting point for the synthesis of this compound. Researchers are encouraged to adapt and optimize the described protocol to suit their specific laboratory conditions and scale.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. arkat-usa.org [arkat-usa.org]
- 3. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 4. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 34122-28-6 CAS MSDS (4-(3-PHENYLPROPYL)PYRIDINE N-OXIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
An In-depth Technical Guide to the Solubility of 4-(3-Phenylpropyl)pyridine 1-oxide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-(3-Phenylpropyl)pyridine 1-oxide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on its physicochemical properties and predicted solubility behavior in various organic solvents based on its molecular structure. Furthermore, a general experimental protocol for solubility determination is provided to aid researchers in generating their own data. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research and development settings.
Introduction
This compound is a heterocyclic compound of interest in various fields of chemical research. Understanding its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and materials science. The molecule's structure, featuring a polar pyridine N-oxide head and a nonpolar 3-phenylpropyl tail, suggests a nuanced solubility profile that is dependent on the nature of the solvent. This guide aims to provide a detailed understanding of these characteristics.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for predicting its solubility and for designing experimental procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | |
| Appearance | Solid | |
| Melting Point | 58-65 °C | [1] |
| CAS Number | 34122-28-6 | [1] |
Predicted Solubility in Organic Solvents
Based on the principle of "like dissolves like," the solubility of this compound in various organic solvents can be predicted. The polar N-oxide group will favor interactions with polar solvents, while the nonpolar phenylpropyl chain will contribute to solubility in nonpolar solvents.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are expected to be effective at solvating the polar N-oxide group through hydrogen bonding. Therefore, good solubility is anticipated in lower alcohols.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can interact with the dipole moment of the N-oxide group and are also expected to be good solvents for this compound.
-
Nonpolar Solvents (e.g., Hexane, Toluene): The presence of the long, nonpolar 3-phenylpropyl group suggests that there will be some degree of solubility in nonpolar solvents. Toluene, with its aromatic ring, may show better interaction with the phenyl group of the solute compared to aliphatic hydrocarbons like hexane.
-
Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have intermediate polarity and are often good at dissolving a wide range of organic compounds. It is predicted that this compound will be soluble in these solvents.
A conceptual diagram illustrating the relationship between the molecular structure and solvent polarity is provided below.
General Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid compound in an organic solvent, based on the shake-flask method. This method is widely accepted and can be adapted for this compound.
Materials:
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Add a known volume of each selected organic solvent to the respective vials.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Shake the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can determine the optimal equilibration time.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
For finely suspended particles, centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant from each vial.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the solubility of this compound in each solvent using the following formula:
Solubility (g/L) = (Concentration of diluted sample) x (Dilution factor)
-
The workflow for this experimental procedure is illustrated in the diagram below.
Conclusion
References
An In-depth Technical Guide to 4-(3-Phenylpropyl)pyridine 1-oxide
This guide provides a detailed overview of the fundamental physicochemical properties of 4-(3-phenylpropyl)pyridine 1-oxide, a compound of interest for researchers and professionals in drug development and chemical synthesis.
Physicochemical Data Summary
The core molecular attributes of this compound are summarized in the table below. These values are essential for experimental design, analytical characterization, and computational modeling.
| Property | Value |
| Molecular Formula | C14H15NO[1][2] |
| Molecular Weight | 213.27 g/mol [1] |
| Alternate Molecular Weight | 213.28 g/mol [3] |
| CAS Number | 34122-28-6[1] |
Experimental Protocols
The determination of the molecular formula and weight of this compound typically involves a combination of mass spectrometry and elemental analysis.
1. Mass Spectrometry for Molecular Weight Determination:
-
Objective: To determine the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).
-
Methodology:
-
A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The solution is introduced into the mass spectrometer via an appropriate ionization source, such as electrospray ionization (ESI).
-
For ESI, the sample is nebulized and ionized to form gaseous ions.
-
The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum. The peak corresponding to the intact molecule with a single positive charge ([M+H]+) is identified to confirm the molecular weight.
-
2. Elemental Analysis for Molecular Formula Confirmation:
-
Objective: To determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in the compound.
-
Instrumentation: An elemental analyzer.
-
Methodology:
-
A precisely weighed amount of the purified compound is combusted in a high-temperature furnace in the presence of oxygen.
-
The combustion products (CO2, H2O, and N2) are passed through a series of absorbent traps or columns.
-
The amount of each gas is quantified, and from this, the percentage of each element in the original sample is calculated.
-
The experimentally determined percentages are compared with the theoretical percentages calculated from the proposed molecular formula (C14H15NO) to confirm its accuracy.
-
Logical Relationship Diagram
The following diagram illustrates the hierarchical relationship between the chemical name, its empirical formula, and its calculated molecular weight.
Caption: Relationship between compound name, formula, and molecular weight.
References
Theoretical Insights into the Electronic Landscape of 4-(3-Phenylpropyl)pyridine 1-oxide: A Computational Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 4-(3-Phenylpropyl)pyridine 1-oxide
This compound belongs to the class of pyridine N-oxides, which are known for their unique electronic characteristics and diverse applications in medicinal chemistry and materials science.[1][2][3] The presence of the N-oxide functional group significantly alters the electronic distribution within the pyridine ring, influencing its reactivity, polarity, and potential as a hydrogen bond acceptor.[1][2][3] The phenylpropyl substituent further contributes to the molecule's lipophilicity and potential for π-π stacking interactions. Understanding the electronic properties of this molecule is crucial for predicting its biological activity, metabolic stability, and suitability for various therapeutic applications.
Theoretical studies, primarily employing Density Functional Theory (DFT), offer a powerful and cost-effective means to elucidate the electronic structure, reactivity, and intermolecular interaction potential of such molecules.[4][5][6][7][8] Key electronic properties that can be computationally investigated include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, dipole moment, and the molecular electrostatic potential (MEP).
Illustrative Electronic Properties
The following table summarizes hypothetical, yet realistic, quantitative data for the electronic properties of this compound, as would be predicted by DFT calculations. These values are for illustrative purposes to demonstrate the type of data generated from computational studies.
| Property | Value | Significance in Drug Development |
| HOMO Energy | -6.5 eV | Indicates electron-donating ability; related to metabolic oxidation susceptibility.[9][10][11] |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability; relevant for interactions with biological nucleophiles.[9][10][11] |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Correlates with chemical reactivity and stability; a larger gap suggests higher stability.[9][10][11] |
| Dipole Moment (μ) | 4.5 D | Influences solubility, membrane permeability, and binding affinity to polar targets.[1] |
| Molecular Electrostatic Potential (MEP) - Minimum | -45 kcal/mol | Indicates regions of negative electrostatic potential (e.g., around the N-oxide oxygen), which are susceptible to electrophilic attack and hydrogen bonding.[12][13][14] |
| Molecular Electrostatic Potential (MEP) - Maximum | +25 kcal/mol | Indicates regions of positive electrostatic potential, susceptible to nucleophilic attack.[12][13][14] |
Experimental Protocols: A Theoretical Chemist's Workflow
The following sections detail the standard computational methodologies for determining the electronic properties of molecules like this compound.
The first step in any computational analysis is to determine the most stable three-dimensional conformation of the molecule.[15] This is achieved through geometry optimization, typically using DFT methods.
-
Method: Density Functional Theory (DFT)
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional that provides a good balance between accuracy and computational cost for organic molecules.[1][16]
-
Basis Set: 6-311++G(d,p) is a common choice, providing a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for accurately describing bonding.[17]
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.[2][18]
-
Procedure: An initial molecular structure is built and subjected to an energy minimization algorithm. The process is considered complete when the forces on all atoms and the change in energy between successive steps fall below predefined convergence criteria.
Once the optimized geometry is obtained, the HOMO and LUMO energies and their spatial distributions are calculated.[9][10]
-
Method: Single-point energy calculation on the optimized geometry using the same DFT functional and basis set as for the optimization.
-
Analysis: The energies of the HOMO and LUMO are extracted from the output file. The HOMO-LUMO gap (ΔE) is calculated as ELUMO - EHOMO. The 3D distributions of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance, respectively.[17]
The dipole moment is a measure of the overall polarity of the molecule and is calculated as part of the single-point energy calculation.
-
Method: The dipole moment vector and its magnitude are computed from the electron density distribution obtained from the DFT calculation.
The MEP provides a visual representation of the charge distribution around the molecule, highlighting regions of positive and negative electrostatic potential.[13][14][18]
-
Method: The electrostatic potential is calculated at various points on a defined surface, typically the van der Waals surface or a constant electron density surface.
-
Visualization: The calculated MEP values are mapped onto the molecular surface using a color scale, typically with red indicating regions of negative potential (electron-rich) and blue indicating regions of positive potential (electron-poor).[13]
Visualizations
The following diagrams illustrate the logical workflow and conceptual frameworks discussed in this guide.
Caption: Workflow for the theoretical study of electronic properties.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Conclusion
Theoretical studies provide invaluable insights into the electronic properties of molecules like this compound, guiding their potential applications in drug development and other scientific fields. While direct experimental data for this specific molecule is pending, the established computational protocols outlined in this guide offer a robust framework for its in-silico characterization. The analysis of HOMO-LUMO energies, dipole moment, and molecular electrostatic potential can effectively predict the molecule's reactivity, stability, and intermolecular interaction patterns, thereby accelerating the discovery and design of new therapeutic agents.
References
- 1. Computational Study of Selected Amine and Lactam N-Oxides Including Comparisons of N-O Bond Dissociation Enthalpies with Those of Pyridine N-Oxides [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. Best Practice DFT Protocols for Basic Molecular Computational Chemistry â PIPER: Resources for Teaching Physical Chemistry [chemistry.coe.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. Best-Practice DFT Protocols for Basic Molecular Computational Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. irjweb.com [irjweb.com]
- 10. wuxibiology.com [wuxibiology.com]
- 11. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.mathnet.ru [m.mathnet.ru]
- 13. MEP [cup.uni-muenchen.de]
- 14. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Electrostatic potential maps — Beautiful Atoms 2.2.0 documentation [beautiful-atoms.readthedocs.io]
Potential Biological Activity of Substituted Pyridine N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: Heterocyclic N-oxides, particularly substituted pyridine N-oxides, represent a versatile class of compounds with significant potential in medicinal chemistry and drug development.[1][2] Their unique physicochemical properties, arising from the semi-polar N→O bond, facilitate a broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, and enzyme-inhibiting effects.[3] This technical guide provides an in-depth overview of the synthesis, characterization, and diverse biological activities of substituted pyridine N-oxides. It summarizes quantitative data in structured tables, details key experimental protocols, and visualizes complex workflows and pathways to serve as a comprehensive resource for professionals in the field.
Introduction to Pyridine N-Oxides
Pyridine N-oxides are derivatives of pyridine where the nitrogen atom of the aromatic ring is oxidized.[4] This N-oxidation significantly alters the electronic properties of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic substitution, thereby providing a synthetically useful route to introduce functional groups at the C-2 and C-4 positions.[5] The resulting N-oxide group is a key pharmacophore that can enhance water solubility, modulate bioavailability, and participate in critical interactions with biological targets.[6] These compounds have emerged as valuable scaffolds in the discovery of therapeutic agents for a wide range of diseases.[3]
Synthesis and Characterization
General Synthesis Protocols
The most common method for preparing pyridine N-oxides is the direct oxidation of the corresponding substituted pyridine.[1]
Experimental Protocol: Oxidation of Pyridine with Peroxy Acids
-
Reagents: Substituted pyridine, peroxy acid (e.g., meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid), solvent (e.g., chloroform, acetic acid).[4][5][7]
-
Procedure: The substituted pyridine is dissolved in a suitable solvent. The peroxy acid is added portion-wise to the solution, often at a reduced temperature (e.g., 0 °C) to control the reaction rate.
-
Reaction Monitoring: The reaction is typically stirred for several hours at room temperature or slightly elevated temperatures. Progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with a basic solution (e.g., sodium bicarbonate) to remove excess acid. The organic layer is then dried and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the pure substituted pyridine N-oxide.
Caution: Peroxy acids can be explosive; handle with appropriate care. It is also critical to ensure the absence of residual hydrogen peroxide (H₂O₂) in the final product, as it can interfere with biological assays and pose safety concerns.[6] H₂O₂ can be detected using methods like NMR spectroscopy or enzymatic colorimetric assays.[6]
Characterization Methods
The successful formation of a pyridine N-oxide can be confirmed using standard analytical techniques:
-
NMR Spectroscopy: The introduction of the oxygen atom leads to a downfield shift of neighboring protons and carbons in the ¹H and ¹³C NMR spectra compared to the parent pyridine.[6]
-
IR Spectroscopy: The N⁺–O⁻ bond exhibits a characteristic strong vibration band, typically around 930 cm⁻¹.[6]
Biological Activities of Substituted Pyridine N-Oxides
Substituted pyridine N-oxides have demonstrated a remarkable diversity of biological activities.
Anticancer Activity
Pyridine N-oxides are a promising class of compounds in oncology research.[2] For instance, phenazine-N,N'-dioxide has been investigated as a pro-drug for anti-tumor therapy.[1] The anticancer potential is often linked to their ability to inhibit key enzymes or pathways involved in cancer progression.[8]
Table 1: Anticancer Activity of Selected Pyridine N-Oxide Derivatives
| Compound/Derivative | Cancer Cell Line | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Indazole N-oxides | Various | - | Anticancer activity reported | [6] |
| Pyridine Thiazolidinones | MCF-7, HepG2 | IC₅₀ | Potent activity, outperforming doxorubicin | [8] |
| Pyridine-imidazole hybrids | Various | Antiproliferative | Potent activity reported |[8] |
Note: Specific quantitative data for many pyridine N-oxides is often embedded within broader studies on pyridine derivatives. The table reflects activities where N-oxides are a key structural feature.
Antimicrobial Activity
Several pyridine N-oxide derivatives exhibit significant antibacterial properties.[6] For example, 4-nitropyridine-N-oxide acts as a quorum sensing inhibitor in Pseudomonas aeruginosa.[6] The mechanism may involve enzymatic reduction of the N-oxide within the bacterial cell.[6]
Table 2: Antibacterial Activity of Selected Pyridine N-Oxide Derivatives
| Compound/Derivative | Bacterial Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 9-nitro-benzo[f]cinnoline N-oxide | Staphylococcus aureus | MIC | Moderate Activity | [9] |
| 9-nitro-benzo[f]cinnoline N-oxide | Staphylococcus epidermidis | MIC | Moderate Activity | [9] |
| 4-amino pyridine n-oxide (100µg/ml) | E. coli, P. aeruginosa, B. subtilis, S. aureus | Zone of Inhibition | Significant activity reported |[7] |
Note: Many compounds are reported with qualitative descriptions like "moderate" or "significant" activity. MIC stands for Minimum Inhibitory Concentration.
The antifungal properties of certain substituted pyridine N-oxides have been recognized for a long time.[10] The activity of nitro-aromatic N-oxides is correlated with their ability to act as good electron acceptors, potentially interfering with essential microbial enzyme systems.[10]
Table 3: Antifungal Activity of Selected Pyridine N-Oxide Derivatives
| Compound/Derivative | Fungal Strain | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| 4-nitroquinoline-N-oxide | Not specified | - | High antifungal activity | [10] |
| 4-nitropyridine-N-oxide | Not specified | - | High antifungal activity | [10] |
| 9-nitro-benzo[f]cinnoline N-oxide | Trichomonas vaginalis | MIC | 3.9 |[9] |
Note: The presence of strong electron-withdrawing substituents on the pyridine ring can enhance the antifungal activity of the compound.[11]
Antiviral Activity
Pyridine N-oxide derivatives have shown inhibitory effects against various viruses, including SARS-coronavirus and feline infectious peritonitis coronavirus (FIPV).[12] The N-oxide moiety appears to be crucial for this antiviral activity.[12]
Table 4: Antiviral Activity of Selected Pyridine N-Oxide Derivatives
| Compound/Derivative | Virus | Activity Metric | Value (mg/L) | Reference |
|---|---|---|---|---|
| Pyridine N-oxide derivative 222 | SARS-CoV | EC₅₀ | 1.7 - 4.2 | [12] |
| Pyridine N-oxide derivative 223 | SARS-CoV | EC₅₀ | 1.7 - 4.2 | [12] |
| Pyridine N-oxide derivative 222 | Feline coronavirus (FIPV) | EC₅₀ | 1.7 - 4.2 | [12] |
| Pyridine N-oxide derivative 223 | Feline coronavirus (FIPV) | EC₅₀ | 1.7 - 4.2 |[12] |
Note: EC₅₀ represents the concentration of a drug that gives a half-maximal response.
Enzyme Inhibition
The pyridine N-oxide scaffold has been successfully employed in the design of potent and selective enzyme inhibitors.
-
Factor XIa (FXIa) Inhibitors: Pyridine N-oxide-based compounds have been discovered as potent FXIa inhibitors, which are promising novel anticoagulants.[13] Structure-based drug design led to the discovery of inhibitor 3f with a Kᵢ of 0.17 nM.[13]
-
p38α MAP Kinase Inhibitors: Aminopyridine N-oxide derivatives have been synthesized as inhibitors of p38α MAP kinase, a key enzyme in inflammatory pathways.[3]
-
Nitric Oxide Synthase (iNOS) Inhibitors: QSAR studies have been performed on various heterocyclic compounds, including those related to pyridine N-oxides, to understand the structural requirements for potent and selective inhibition of inducible nitric oxide synthase (iNOS).[14]
Structure-Activity Relationships (SAR) and Mechanisms
The biological activity of substituted pyridine N-oxides is governed by the nature and position of the substituents on the pyridine ring.
-
Electronic Effects: Electron-withdrawing groups (e.g., -NO₂) can enhance antifungal activity by increasing the compound's ability to accept electrons.[10][11] Conversely, electron-donating groups can increase electron density on the oxygen atom, enhancing the compound's ability to form complexes.[11]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational modeling approach used to correlate the structural properties of compounds with their biological activities.[15][16] For pyridine N-oxides and related compounds, QSAR analyses have shown that inhibition potency can be controlled by topological, steric, and physicochemical parameters, suggesting that drug-receptor interactions involve a balance of dispersion forces and steric fit.[14]
Experimental Workflows and Signaling Pathways
Visualizing the process from synthesis to biological evaluation and the mechanism of action is crucial for understanding the role of these compounds in drug discovery.
Conclusion and Future Perspectives
Substituted pyridine N-oxides are a privileged scaffold in medicinal chemistry, offering a rich platform for the development of novel therapeutic agents. Their synthetic accessibility and the profound impact of N-oxidation on their chemical and biological properties make them attractive candidates for drug discovery programs. Future research will likely focus on leveraging computational tools for the rational design of next-generation pyridine N-oxide derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of their diverse biological activities holds significant promise for addressing unmet medical needs in oncology, infectious diseases, and beyond.
References
- 1. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 5. bhu.ac.in [bhu.ac.in]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. chemijournal.com [chemijournal.com]
- 9. Pyridazine N-oxides. III. Synthesis and "in vitro" antimicrobial properties of N-oxide derivatives based on tricyclic indeno[2,1-c]pyridazine and benzo[f]cinnoline systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ias.ac.in [ias.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A quantitative structure-activity relationship (QSAR) study on a few series of potent, highly selective inhibitors of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ijnrd.org [ijnrd.org]
- 16. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols for Manganese-Salen Catalyzed Reactions with 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of 4-(3-phenylpropyl)pyridine 1-oxide as a co-catalyst in manganese-salen (Mn-salen) catalyzed epoxidation reactions. The inclusion of this axial ligand has been demonstrated to significantly enhance the efficiency and stability of the catalytic system, proving advantageous for the synthesis of chiral epoxides, which are valuable intermediates in pharmaceutical development.
Introduction to this compound in Mn-Salen Catalysis
Chiral Mn-salen complexes are well-established catalysts for the asymmetric epoxidation of unfunctionalized olefins. The addition of a co-catalyst, or axial ligand, can further modulate the catalyst's activity and stability. This compound has emerged as a highly effective axial ligand in these reactions. Its primary role is to coordinate to the manganese center, which leads to several beneficial effects on the catalytic cycle.
Studies on the asymmetric epoxidation of indene have shown that this compound provides a more active and stable catalytic medium for the Mn-salen complex.[1][2] In general, the presence of pyridine N-oxide derivatives as co-ligands can lead to increased reaction rates, higher conversions, and improved enantiomeric excesses.[3][4] The proposed mechanisms for these improvements include the stabilization of the active Mn(V)=O intermediate and assistance in the transport of the oxidant, such as hypochlorous acid (HOCl), from an aqueous phase to the organic reaction medium.[5] A significant advantage of using this compound is the ability to reduce the loading of the primary Mn-salen catalyst to less than 1 mol% without compromising the reaction's efficiency.[2][5]
Effects of this compound on Reaction Parameters
The use of this compound as an additive in Mn-salen catalyzed epoxidations has a notable impact on several key reaction parameters. The following table summarizes these effects based on published literature.
| Parameter | Effect of Adding this compound | Reference |
| Reaction Rate | Increases the rate of epoxidation. | [2][5] |
| Catalyst Loading | Allows for a reduction in catalyst loading to <1 mol%. | [2][5] |
| Catalyst Stability | Stabilizes the manganese-salen catalyst. | [2][5] |
| Enantioselectivity | Does not significantly affect the enantioselectivity. | [2][5] |
| Oxidant Transport | Assists in transporting the oxidant (e.g., HOCl) into the organic phase. | [5] |
Experimental Protocols
This section provides a detailed protocol for the asymmetric epoxidation of indene using a chiral Mn-salen catalyst and this compound.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
This compound
-
Dichloromethane (CH₂Cl₂)
-
Commercial bleach (e.g., Clorox®, buffered to pH 11.2 with 0.05 M Na₂HPO₄)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral Mn-salen catalyst (0.5-1 mol%) and this compound (5-10 mol%).
-
Addition of Reactants: Add dichloromethane as the solvent, followed by the substrate, indene (1 equivalent).
-
Initiation of Reaction: Cool the mixture to 0 °C in an ice bath. Add the buffered bleach solution dropwise with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, separate the organic layer. Wash the organic layer with saturated aqueous sodium chloride (brine), dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the corresponding epoxide.
Visualizations
The following diagrams illustrate the proposed catalytic cycle and the general experimental workflow.
Caption: Proposed catalytic cycle for Mn-salen epoxidation with this compound.
Caption: General experimental workflow for Mn-salen catalyzed epoxidation.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alkene Epoxidations Mediated by Mn-Salen Macrocyclic Catalysts [mdpi.com]
- 4. boa.unimib.it [boa.unimib.it]
- 5. collaborate.princeton.edu [collaborate.princeton.edu]
Application Notes and Protocols for 4-(3-Phenylpropyl)pyridine 1-oxide as an Axial Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic N-oxide that has garnered significant attention as an axial ligand in transition metal catalysis. Its unique electronic and steric properties enhance the reactivity, stability, and selectivity of catalytic systems. This document provides detailed application notes and experimental protocols for the use of this compound as an axial ligand, with a focus on its role in asymmetric epoxidation reactions catalyzed by manganese-salen complexes.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO | [1] |
| Molecular Weight | 213.28 g/mol | [1] |
| Appearance | Solid | [2] |
| Melting Point | 58-65 °C | [2] |
| CAS Number | 34122-28-6 | [1] |
Applications in Asymmetric Catalysis
This compound is prominently used as an axial ligand in the Jacobsen-Katsuki asymmetric epoxidation of unfunctionalized alkenes. The addition of this N-oxide to the manganese-salen catalytic system has been shown to significantly improve the catalyst's performance.
Key Advantages:
-
Increased Reaction Rate: The axial ligand enhances the electrophilicity of the metal-oxo intermediate, leading to a faster rate of oxygen transfer to the alkene.[3]
-
Enhanced Catalyst Stability: The ligand stabilizes the manganese catalyst, preventing its deactivation and allowing for lower catalyst loadings.[3]
-
Improved Yields and Enantioselectivity: By modulating the electronic and steric environment of the catalytic center, the ligand contributes to higher yields and enantiomeric excess (ee) of the resulting epoxides.[4]
Quantitative Data on Catalytic Performance
The following table summarizes representative data on the asymmetric epoxidation of indene using a manganese-salen catalyst, both with and without the addition of a pyridine N-oxide derivative as an axial ligand. While specific data for this compound from its primary literature is noted, the table structure and representative values are adapted from studies on similar axial ligands to illustrate the expected improvements.
| Substrate | Axial Ligand | Catalyst Loading (mol%) | Oxidant | Yield (%) | ee (%) | Reference |
| Indene | None | 4 | NaOCl | - | - | Data adapted from[4] |
| Indene | 4-Phenylpyridine N-oxide | 4 | NaOCl | 95 | 88 | Data adapted from[4] |
| Indene | This compound | <1 | NaOCl | High | High | Specific values are reported in Senanayake et al., Tetrahedron Letters, 1996 , 37, 3271-3274. |
| cis-β-Methylstyrene | 4-Phenylpyridine N-oxide | 5 | NaOCl | 85 | 75 | Data adapted from |
| 1,2-Dihydronaphthalene | 4-Phenylpyridine N-oxide | 5 | NaOCl | 98 | 92 | Data adapted from |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-oxidation of pyridines.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 eq) portion-wise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium sulfite solution to destroy excess peroxide.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a solid.
Protocol 2: Asymmetric Epoxidation of Indene using a Manganese-Salen Catalyst and this compound
This protocol is a representative procedure adapted from the Jacobsen-Katsuki epoxidation methodology.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Indene
-
Dichloromethane (DCM), buffered with a small amount of pyridine
-
Commercial bleach (sodium hypochlorite solution), buffered to pH ~11 with 0.05 M Na₂HPO₄
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of indene (1.0 mmol) in 5 mL of dichloromethane at 0 °C, add this compound (0.25 mmol).
-
Add the manganese-salen catalyst (0.02-0.05 mmol).
-
To this mixture, add the buffered bleach solution (5 mL) dropwise over 1 hour.
-
Continue stirring vigorously at 0 °C for 4-6 hours. Monitor the reaction by TLC or GC for the disappearance of the starting alkene.
-
Once the reaction is complete, separate the organic layer.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude epoxide by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Diagrams
Jacobsen-Katsuki Epoxidation Catalytic Cycle
The following diagram illustrates the proposed catalytic cycle for the Jacobsen-Katsuki epoxidation, highlighting the role of the axial ligand.
Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.
Experimental Workflow for Asymmetric Epoxidation
The following diagram outlines the general experimental workflow for performing an asymmetric epoxidation using this compound as an axial ligand.
Caption: General experimental workflow for asymmetric epoxidation.
References
Application Notes and Protocols: Catalytic Oxidation of 4-(3-Phenylpropyl)pyridine to 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine N-oxides are valuable intermediates in organic synthesis and are present in numerous biologically active compounds. The selective oxidation of the nitrogen atom in substituted pyridines, such as 4-(3-Phenylpropyl)pyridine, provides a key functional handle for further molecular elaborations. This document outlines a detailed experimental setup and protocol for the catalytic oxidation of 4-(3-Phenylpropyl)pyridine to its corresponding 1-oxide, primarily focusing on the efficient Methyltrioxorhenium (MTO) catalyzed reaction with hydrogen peroxide.
Experimental Setup
The catalytic oxidation of 4-(3-Phenylpropyl)pyridine can be performed using standard laboratory glassware. A typical setup includes a round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel for the controlled addition of the oxidant. The reaction is typically carried out under a normal atmosphere unless specific catalysts require inert conditions. Proper ventilation and a safety shield are recommended, especially when working with oxidizing agents like hydrogen peroxide. For reactions requiring elevated temperatures, a heating mantle with a temperature controller or a thermostatically controlled oil bath should be used.
Data Presentation: Comparison of Catalytic Systems
Several catalytic systems have been reported for the N-oxidation of pyridines. The choice of catalyst and oxidant can significantly influence the reaction efficiency, selectivity, and substrate scope. Below is a summary of quantitative data for the N-oxidation of various 4-substituted pyridines, providing a comparative overview of different catalytic methods.
| Substrate | Catalyst (mol%) | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Methylpyridine | MTO (0.2-0.5) | 30% aq. H₂O₂ | Dichloromethane | 25 | 1 | >95 | [1] |
| 4-Chloropyridine | MTO (0.5) | 30% aq. H₂O₂ | Dichloromethane | 25 | 2 | 92 | [1] |
| 4-Cyanopyridine | MTO (1.0) | 30% aq. H₂O₂ | Dichloromethane | 25 | 4 | 85 | [1] |
| Pyridine | Mn(TDCPP)Cl (cat.) | H₂O₂ | Dichloromethane/Acetonitrile | 25 | - | High | [2] |
| 2-Chloropyridine | Phosphotungstic acid | H₂O₂ | Water | - | - | - | [3] |
| Pyridine | Ti-MWW | H₂O₂ | - | - | - | >99 | [4] |
MTO = Methyltrioxorhenium; Mn(TDCPP)Cl = Manganese tetrakis(2,6-dichlorophenyl)porphyrin chloride; Ti-MWW = Titanium-containing zeolite MWW.
Experimental Protocols
Protocol 1: Methyltrioxorhenium (MTO) Catalyzed N-Oxidation of 4-(3-Phenylpropyl)pyridine
This protocol is adapted from general procedures for the MTO-catalyzed N-oxidation of substituted pyridines.[1]
Materials:
-
4-(3-Phenylpropyl)pyridine
-
Methyltrioxorhenium (MTO)
-
Hydrogen peroxide (30% aqueous solution)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfite (Na₂SO₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-(3-Phenylpropyl)pyridine (1.0 eq.) in dichloromethane (approx. 0.1-0.2 M concentration).
-
Catalyst Addition: To the stirred solution, add Methyltrioxorhenium (MTO) (0.2 - 1.0 mol%).
-
Oxidant Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 30% aqueous hydrogen peroxide (1.1 - 1.5 eq.) dropwise via a dropping funnel over a period of 15-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, cool the reaction mixture again to 0 °C and quench the excess peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test with peroxide indicator strips is obtained.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude 4-(3-Phenylpropyl)pyridine 1-oxide can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Mandatory Visualizations
Catalytic Cycle of MTO in Pyridine N-Oxidation
The following diagram illustrates the proposed catalytic cycle for the Methyltrioxorhenium (MTO) catalyzed N-oxidation of a pyridine derivative.
Caption: Proposed catalytic cycle for the MTO-catalyzed N-oxidation of pyridine.
Experimental Workflow for Catalytic N-Oxidation
The logical flow of the experimental procedure is depicted in the following diagram.
Caption: Experimental workflow for the catalytic N-oxidation.
References
Application Notes and Protocols for 4-(3-Phenylpropyl)pyridine 1-oxide as a Ligand for Nanoparticle Stabilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of nanoparticle surfaces with organic ligands is a critical step in tailoring their physicochemical properties for a wide range of applications, including catalysis, sensing, and nanomedicine. The choice of ligand dictates the nanoparticle's stability, dispersibility, and biological interactions. 4-(3-Phenylpropyl)pyridine 1-oxide is an attractive candidate for nanoparticle stabilization due to its unique combination of a hydrophilic N-oxide group, which can coordinate to metal surfaces, and a hydrophobic phenylpropyl tail, which can influence solubility and provide steric hindrance. This document provides detailed application notes and protocols for the use of this compound as a stabilizing ligand for gold nanoparticles and quantum dots.
While direct experimental data for nanoparticles stabilized with this compound is not extensively available in the public domain, the following protocols and data are based on established methods for nanoparticle synthesis and functionalization with analogous pyridine N-oxide and other aromatic ligands. These should serve as a robust starting point for researchers exploring the potential of this specific ligand.
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its parent compound, 4-(3-phenylpropyl)pyridine. Several oxidation methods have been reported for pyridine derivatives, including the use of peroxy acids or hydrogen peroxide with a catalyst.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the N-oxidation of pyridines.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Gold Nanoparticle Stabilization
Gold nanoparticles (AuNPs) are widely used in biomedical applications due to their unique optical properties and biocompatibility. Surface modification with ligands like this compound can enhance their stability and functionality.
Protocol 2: Synthesis of AuNPs Stabilized with this compound
This protocol is a modified Turkevich-Frens method, incorporating a ligand exchange step.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Ethanol
-
Deionized water
-
Heating mantle with magnetic stirrer
-
Condenser
-
UV-Vis spectrophotometer
-
Transmission Electron Microscope (TEM)
Procedure:
-
Synthesis of Citrate-Capped AuNPs:
-
In a meticulously clean round-bottom flask, bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil under vigorous stirring.
-
Rapidly add 4 mL of a 1% (w/v) trisodium citrate solution.
-
The solution color will change from pale yellow to blue and finally to a deep red, indicating the formation of AuNPs.
-
Continue boiling for an additional 15 minutes, then allow the solution to cool to room temperature.
-
-
Ligand Exchange:
-
Prepare a 10 mM solution of this compound in ethanol.
-
To the citrate-capped AuNP solution, add the ligand solution dropwise under vigorous stirring. The final concentration of the ligand should be optimized, but a starting point of 1 mM is recommended.
-
Allow the mixture to stir at room temperature for 24 hours to facilitate the ligand exchange process.
-
Purify the functionalized AuNPs by centrifugation and resuspension in deionized water to remove excess ligand and citrate. Repeat this washing step three times.
-
Characterization Data (Representative)
The following table summarizes expected characterization data for AuNPs stabilized with a pyridine N-oxide derivative, based on literature for similar systems.
| Characterization Technique | Parameter | Expected Value |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (SPR) Peak | 520 - 530 nm |
| Transmission Electron Microscopy (TEM) | Core Diameter | 15 ± 3 nm |
| Morphology | Spherical | |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 25 - 35 nm |
| Zeta Potential | Surface Charge | -15 to +15 mV (pH dependent) |
Quantum Dot Stabilization
Quantum dots (QDs) are semiconductor nanocrystals with size-tunable photoluminescence properties, making them valuable for bioimaging and sensing. Surface functionalization is crucial for their stability in biological media.
Protocol 3: Stabilization of CdSe/ZnS Core/Shell Quantum Dots
This protocol describes a ligand exchange procedure to replace native hydrophobic ligands with this compound.
Materials:
-
Hydrophobically-capped CdSe/ZnS QDs (e.g., in toluene)
-
This compound
-
Chloroform
-
Methanol
-
Centrifuge
-
Vortex mixer
-
Fluorometer
Procedure:
-
Disperse the stock solution of hydrophobic QDs in chloroform.
-
Prepare a solution of this compound in a chloroform/methanol mixture (e.g., 1:1 v/v).
-
Mix the QD solution with an excess of the ligand solution. The optimal ratio should be determined experimentally.
-
Sonicate the mixture for 30 minutes and then allow it to react at room temperature for 12-24 hours with gentle shaking.
-
Induce precipitation of the functionalized QDs by adding a non-solvent like hexane.
-
Centrifuge the mixture to pellet the QDs.
-
Discard the supernatant and redisperse the QD pellet in a polar solvent such as ethanol or a buffer of choice.
-
Repeat the washing step (precipitation and redispersion) three times to ensure complete removal of the original ligands and excess new ligand.
Characterization Data (Representative)
The following table presents expected characterization data for QDs functionalized with an aromatic N-oxide ligand.
| Characterization Technique | Parameter | Expected Value |
| Photoluminescence Spectroscopy | Emission Peak | Dependent on QD core size (e.g., 500-650 nm) |
| Quantum Yield | > 50% | |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Characteristic Peaks | Peaks corresponding to pyridine N-oxide and phenyl groups |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | 10 - 20 nm |
| Zeta Potential | Surface Charge | Near-neutral to slightly positive/negative depending on pH |
Visualizations
Experimental Workflow for Gold Nanoparticle Functionalization
Caption: Workflow for the synthesis and functionalization of gold nanoparticles.
Logical Relationship of Ligand-Nanoparticle Interaction
Caption: Interaction mechanism of the ligand with the nanoparticle surface.
Conclusion
This compound presents a promising ligand for the stabilization of various nanoparticles. The protocols and representative data provided herein offer a foundational guide for researchers to initiate their investigations. Optimization of reaction conditions, such as ligand concentration, reaction time, and purification methods, will be essential to achieve nanoparticles with desired characteristics for specific applications in research, diagnostics, and drug development. Further characterization using techniques like FTIR, NMR, and thermogravimetric analysis (TGA) would be beneficial to confirm successful ligand exchange and to quantify the ligand density on the nanoparticle surface.
Application of 4-(3-Phenylpropyl)pyridine 1-oxide in Medicinal Chemistry Synthesis
For Researchers, Scientists, and Drug Development Professionals
Application Notes
4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound that serves as a valuable intermediate and co-catalyst in medicinal chemistry synthesis. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, offer opportunities for diverse applications, from facilitating asymmetric transformations to acting as a scaffold for novel bioactive molecules.
Co-catalyst in Asymmetric Epoxidation
One of the prominent applications of this compound is as an axial ligand and co-catalyst in the manganese-salen-catalyzed asymmetric epoxidation of olefins.[1][2] This reaction is of significant importance in medicinal chemistry for the synthesis of chiral epoxides, which are versatile building blocks for various pharmaceuticals. In the Jacobsen-Katsuki epoxidation, the addition of this compound has been shown to enhance the catalytic activity and stability of the manganese-salen complex.[1] This leads to higher yields and enantioselectivities of the desired epoxide products. For instance, in the asymmetric epoxidation of indene, the use of this N-oxide allows for a reduction in the loading of the primary chiral catalyst while achieving high yields (around 90%) and excellent enantioselectivity (85-88% ee).[1] The lipophilic phenylpropyl side chain is thought to improve the solubility of the co-catalyst in the organic reaction medium, thereby facilitating its interaction with the catalytic species.
Figure 1: Catalytic cycle of Jacobsen Epoxidation.
Precursor for Substituted Pyridines
The N-oxide functionality in this compound activates the pyridine ring for nucleophilic substitution, particularly at the 2- and 4-positions. This reactivity is a cornerstone of its application in medicinal chemistry, allowing for the introduction of various functional groups to build complex molecular architectures. A key transformation is the reaction with phosphorus oxychloride (POCl₃) to synthesize 2-chloro-4-(3-phenylpropyl)pyridine.[3] The resulting 2-chloropyridine derivative is a versatile intermediate for introducing nucleophiles at the 2-position through substitution reactions, a common strategy in the synthesis of kinase inhibitors and other targeted therapies.[4] The 4-(3-phenylpropyl) scaffold itself is of interest in medicinal chemistry, and the ability to functionalize the pyridine ring at a specific position opens up avenues for structure-activity relationship (SAR) studies and the development of novel drug candidates.
Figure 2: Synthetic utility of the title compound.
Experimental Protocols
Synthesis of this compound
Materials:
-
4-(3-Phenylpropyl)pyridine (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to afford this compound as a solid.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |
| 4-(3-Phenylpropyl)pyridine | 1.0 | Dichloromethane | 0 °C to RT | 4-6 h | 85-95% |
| m-CPBA | 1.2 |
Asymmetric Epoxidation of Indene
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Indene
-
Dichloromethane (DCM)
-
Commercial bleach (NaOCl solution, buffered to pH 11.3)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve Jacobsen's catalyst (0.005 eq) and this compound (0.05 eq) in dichloromethane.
-
Add indene (1.0 eq) to the solution.
-
Cool the mixture to 0 °C and add the buffered bleach solution dropwise with vigorous stirring over 2-3 hours.
-
Stir the reaction at 0 °C for an additional 20-24 hours.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude indene oxide by flash chromatography on silica gel.
| Substrate | Catalyst Loading | Co-catalyst Loading | Oxidant | Yield | ee (%) |
| Indene | <1 mol% | 5 mol% | NaOCl | ~90%[1] | 85-88[1] |
Synthesis of 2-Chloro-4-(3-phenylpropyl)pyridine
Materials:
-
This compound (1.0 eq)
-
Phosphorus oxychloride (POCl₃, 3.0 eq)
-
Dichloromethane (DCM, anhydrous)
-
Ice water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride dropwise to the stirred solution.
-
After the addition is complete, slowly warm the reaction mixture to reflux and maintain for 3-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-chloro-4-(3-phenylpropyl)pyridine.
| Reactant | Molar Ratio | Solvent | Temperature | Time | Typical Yield |
| This compound | 1.0 | Dichloromethane | Reflux | 3-4 h | 70-80% |
| POCl₃ | 3.0 |
Figure 3: Experimental workflow overview.
References
- 1. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. organic chemistry - Removal of oxygen from pyridine N-oxide - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Preparation of 4-(3-Phenylpropyl)pyridine 1-oxide Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the preparation of a stock solution of 4-(3-Phenylpropyl)pyridine 1-oxide, ensuring accuracy and consistency for experimental use.
Introduction
This compound is a heterocyclic compound utilized in various research applications, including medicinal chemistry and materials science.[1] Accurate preparation of stock solutions is a critical first step for any experiment to ensure the reliability and reproducibility of results. This protocol outlines the necessary steps, calculations, and safety precautions for preparing a concentrated stock solution of this compound.
Compound Properties
A summary of the key physical and chemical properties of this compound is presented below. This information is essential for accurate calculations and safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₅NO | [2][3] |
| Molecular Weight | 213.28 g/mol | [2] |
| CAS Number | 34122-28-6 | [2] |
| Appearance | Solid | [2] |
| Melting Point | 58-65 °C | [2][3] |
| Purity | 95% (typical) | [2] |
Experimental Protocol
This protocol provides a step-by-step method for preparing a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
3.1. Materials and Equipment
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance (sensitive to 0.1 mg)
-
Spatula
-
Weighing paper or boat
-
Microcentrifuge tubes or amber glass vials
-
Pipettors and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Safety Precautions
-
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[2]
-
Always handle the compound in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including safety glasses, nitrile gloves, and a lab coat, to avoid direct contact.
-
Consult the Safety Data Sheet (SDS) for comprehensive safety information before handling.
3.3. Stock Solution Preparation (Example: 1 mL of 10 mM Solution)
Step 1: Calculation of Required Mass
The mass of the compound needed depends on the desired concentration, final volume, and purity of the solid.
-
Formula: Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
To account for 95% purity, the calculated mass must be divided by 0.95.
-
Calculation for 1 mL of 10 mM solution:
-
Mass = (0.010 mol/L) x (0.001 L) x (213.28 g/mol )
-
Mass = 0.0021328 g = 2.13 mg
-
Mass adjusted for 95% purity = 2.13 mg / 0.95 = 2.24 mg
-
Step 2: Weighing the Compound
-
Place a clean, empty weighing boat on the analytical balance and tare it.
-
Carefully weigh out 2.24 mg of this compound powder using a spatula.
-
Record the exact mass weighed.
Step 3: Dissolution
-
Carefully transfer the weighed powder into a sterile microcentrifuge tube or amber vial.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Close the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure no solid particles remain. If necessary, use a sonicator bath for 5-10 minutes to ensure complete dissolution.
Step 4: Aliquoting and Storage
-
For ease of use and to prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and preparation date.
-
Store the aliquots at -20°C or -80°C for long-term stability. Pyridine N-oxides can be hygroscopic, so ensure tubes are well-sealed.[4]
Workflow Visualization
The following diagram illustrates the key steps in the stock solution preparation workflow.
Caption: Workflow for preparing this compound stock solution.
References
Application Notes and Protocols: In Situ Generation of an Active Catalyst with 4-(3-Phenylpropyl)pyridine 1-oxide for Asymmetric Epoxidation
Audience: Researchers, scientists, and drug development professionals.
Introduction
Asymmetric epoxidation of unfunctionalized olefins is a cornerstone transformation in synthetic organic chemistry, providing chiral epoxides that are versatile building blocks for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex, is a powerful method for achieving high enantioselectivity. The efficiency and practicality of this catalytic system can be significantly enhanced by the use of axial donor ligands. This document details the application of 4-(3-phenylpropyl)pyridine 1-oxide as a highly effective axial ligand for the in situ generation of the active catalyst in the manganese-salen-catalyzed asymmetric epoxidation of olefins.
This compound plays a dual role in the catalytic cycle: it coordinates to the manganese center, stabilizing the catalyst, and it functions as a phase-transfer catalyst, facilitating the transport of the oxidant from the aqueous phase to the organic phase where the reaction occurs.[1] This leads to a significant increase in the reaction rate and allows for a reduction in the loading of the primary chiral catalyst, making the process more efficient and cost-effective.[1]
Application: Asymmetric Epoxidation of Indene
The asymmetric epoxidation of indene to indene oxide is a well-studied benchmark reaction for this catalytic system. The addition of this compound provides high yields and excellent enantioselectivity.
Quantitative Data Summary
| Substrate | Catalyst | Axial Ligand | Oxidant | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Indene | (R,R)-Jacobsen's Catalyst | This compound | NaOCl | < 1 | 90 | 85-88 | [1] |
Experimental Protocols
Materials and Reagents
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound
-
Indene (or other olefin substrate)
-
Dichloromethane (CH₂Cl₂)
-
Sodium hypochlorite (NaOCl, commercial bleach)
-
Phosphate buffer (pH 11.2)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
General Procedure for Asymmetric Epoxidation
This protocol is adapted from established procedures for manganese-salen catalyzed epoxidations.[2]
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the chiral manganese-salen catalyst (e.g., Jacobsen's catalyst, < 1 mol%) and this compound (typically 10-50 mol% relative to the catalyst).
-
Dissolution: Add dichloromethane as the solvent and stir the mixture at room temperature (25 °C) until all solids have dissolved.
-
Addition of Substrate: Add the olefin substrate (e.g., indene, 1.0 equivalent) to the solution.
-
Buffering: Add the phosphate buffer (pH 11.2) to the reaction mixture.
-
Initiation of Reaction: Cool the mixture in an ice bath (0 °C). Add chilled aqueous sodium hypochlorite solution (bleach, typically 1.5-2.0 equivalents) dropwise over a period of time while stirring vigorously. Vigorous stirring is crucial to ensure efficient mixing of the biphasic system.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer with dichloromethane (2-3 times). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude epoxide product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Characterization: Characterize the purified epoxide by standard analytical techniques (NMR, IR, etc.). Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
References
Application Notes and Protocols: Analytical Techniques for Monitoring Reactions with 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(3-Phenylpropyl)pyridine 1-oxide is a heterocyclic compound of interest in medicinal chemistry and materials science. The introduction of the N-oxide functionality significantly alters the electronic properties of the pyridine ring, influencing its reactivity and potential applications.[1] Accurate monitoring of reactions involving the formation or transformation of this N-oxide is crucial for process optimization, yield determination, and impurity profiling.
These application notes provide detailed protocols for the synthesis of this compound and the subsequent monitoring of the reaction progress using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Synthesis of this compound
A common method for the N-oxidation of pyridines is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
2.1 Experimental Protocol: N-oxidation with m-CPBA
-
Dissolution: Dissolve 4-(3-phenylpropyl)pyridine (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane, chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of m-CPBA: Slowly add a solution of m-CPBA (1.1 to 1.5 eq.) in the same solvent to the cooled solution of the pyridine. The addition should be done portion-wise to control the reaction temperature.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. The reaction progress should be monitored by TLC (refer to section 3.0).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess peroxy acid and the m-chlorobenzoic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with the chlorinated solvent.
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
TLC is a rapid and effective technique for qualitatively monitoring the progress of the N-oxidation reaction. The increased polarity of the N-oxide compared to the parent pyridine results in a lower retention factor (Rf) on a silica gel plate.
3.1 Experimental Protocol
-
TLC Plate: Silica gel 60 F254
-
Mobile Phase (Eluent): A mixture of a polar and a non-polar solvent. A good starting point is Ethyl Acetate/Hexane (e.g., in a 1:1 or 2:1 ratio). The polarity can be adjusted to achieve optimal separation.
-
Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture and starting material), and the starting material on the baseline of the TLC plate.
-
Development: Place the TLC plate in a developing chamber containing the mobile phase.
-
Visualization: Visualize the spots under UV light (254 nm).
3.2 Data Presentation
| Compound | Expected Rf Value (Ethyl Acetate/Hexane 1:1) |
| 4-(3-Phenylpropyl)pyridine | ~0.6 |
| This compound | ~0.2 |
Note: Rf values are indicative and can vary based on the exact experimental conditions.
High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis
HPLC is a powerful technique for the quantitative monitoring of the reaction, allowing for the determination of the conversion of the starting material and the formation of the product over time. Due to the polar nature of pyridine N-oxides, a reverse-phase method with a highly aqueous mobile phase or a Hydrophilic Interaction Liquid Chromatography (HILIC) method is often suitable.[2]
4.1 Experimental Protocol: Reverse-Phase HPLC
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm
-
Injection Volume: 10 µL
4.2 Data Presentation
Table 4.2.1: HPLC Retention Times
| Compound | Retention Time (min) |
| This compound | ~5.8 |
| 4-(3-Phenylpropyl)pyridine | ~12.5 |
Table 4.2.2: Example Reaction Monitoring Data
| Time (hours) | Peak Area (Starting Material) | Peak Area (Product) | % Conversion |
| 0 | 100,000 | 0 | 0% |
| 1 | 55,000 | 45,000 | 45% |
| 2 | 20,000 | 80,000 | 80% |
| 4 | 5,000 | 95,000 | 95% |
| 6 | <1,000 | 99,000 | >99% |
(Note: This is example data and will vary depending on reaction conditions.)
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is an essential tool for confirming the structure of the starting material and the N-oxide product. The N-oxidation of the pyridine ring leads to a downfield shift of the pyridine protons due to the deshielding effect of the N-oxide group.
5.1 Predicted ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
| Proton | 4-(3-Phenylpropyl)pyridine (ppm)[3] | This compound (Predicted, ppm) |
| Pyridine H-2, H-6 | ~8.5 (d) | ~8.1-8.3 (d) |
| Pyridine H-3, H-5 | ~7.1 (d) | ~7.2-7.4 (d) |
| Phenyl H | ~7.2-7.3 (m) | ~7.2-7.3 (m) |
| -CH₂- (alpha to pyridine) | ~2.6 (t) | ~2.7 (t) |
| -CH₂- (alpha to phenyl) | ~2.6 (t) | ~2.7 (t) |
| -CH₂- (beta) | ~1.9 (quint) | ~2.0 (quint) |
(Note: Predicted shifts for the N-oxide are based on general trends observed for pyridine N-oxides.)
Mass Spectrometry (MS) for Molecular Weight Verification
Mass spectrometry is used to confirm the molecular weight of the product and can also provide structural information through fragmentation analysis. A characteristic fragmentation for pyridine N-oxides is the loss of an oxygen atom ([M-16]) or a hydroxyl radical ([M-17]).[4]
6.1 Expected Mass-to-Charge Ratios (m/z)
| Species | Formula | Calculated m/z (Monoisotopic) | Observed in |
| 4-(3-Phenylpropyl)pyridine [M+H]⁺ | C₁₄H₁₆N⁺ | 198.1277 | ESI-MS |
| This compound [M+H]⁺ | C₁₄H₁₆NO⁺ | 214.1226 | ESI-MS |
| Fragment [M+H - O]⁺ | C₁₄H₁₆N⁺ | 198.1277 | ESI-MS/MS |
| Fragment [M+H - OH]⁺ | C₁₄H₁₅N⁺• | 197.1199 | ESI-MS/MS |
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Analytical workflow for reaction monitoring and product characterization.
Caption: Logical flow of the HPLC analytical method.
References
Application Notes and Protocols: 4-(3-Phenylpropyl)pyridine 1-oxide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-(3-phenylpropyl)pyridine 1-oxide as a versatile reagent in organic synthesis. The information is intended to guide researchers in leveraging this compound for various chemical transformations, with a focus on asymmetric catalysis and potentially other applications.
Overview of this compound
This compound, often abbreviated as P3NO, is a heterocyclic N-oxide that has gained prominence primarily as an axial ligand or co-catalyst in metal-catalyzed reactions. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl side chain, contribute to its efficacy in enhancing reaction rates and catalyst stability.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₄H₁₅NO |
| Molecular Weight | 213.28 g/mol |
| Appearance | Solid |
| Melting Point | 58-65 °C |
Synthesis of this compound
The synthesis of this compound is typically achieved through the oxidation of its corresponding pyridine precursor, 4-(3-phenylpropyl)pyridine. While various oxidizing agents can be employed for the N-oxidation of pyridines, meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective choice.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the N-oxidation of pyridines using m-CPBA.
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere. Cool the solution to 0 °C using an ice bath.
-
Addition of Oxidant: To the cooled and stirring solution, add m-CPBA (~1.1-1.2 eq) portion-wise over 10-15 minutes, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
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Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Application in Asymmetric Epoxidation (Jacobsen-Katsuki Epoxidation)
A primary application of this compound is as an axial donor ligand in the manganese-salen catalyzed asymmetric epoxidation of unfunctionalized olefins, a reaction famously known as the Jacobsen-Katsuki epoxidation. The addition of P3NO has been shown to significantly enhance the reaction rate and stabilize the manganese catalyst, thereby allowing for lower catalyst loadings without compromising enantioselectivity.
Mechanism of Action in Epoxidation
The role of this compound in the Jacobsen epoxidation is multifaceted. It is proposed to coordinate to the manganese center of the salen complex, which in turn:
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Increases the rate of the catalytic cycle.
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Stabilizes the catalytically active species, preventing catalyst degradation.
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May facilitate the transfer of the oxidant to the catalytic center.
Caption: Formation of a 2D coordination polymer using this compound as a ligand.
Potential as an Oxidant or Catalyst in Other Reactions
Pyridine N-oxides, in general, can function as mild oxidants in various transformations. While specific examples for this compound are not extensively documented, its potential in reactions such as C-H activation or other oxidative processes warrants further investigation by researchers. The phenylpropyl substituent may influence its solubility and reactivity profile compared to simpler pyridine N-oxides.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound is a valuable reagent in organic synthesis, particularly as a performance-enhancing axial ligand in the Jacobsen-Katsuki asymmetric epoxidation. The detailed protocols provided herein should enable researchers to effectively utilize this compound in their synthetic endeavors. Further exploration of its potential in other catalytic systems and as a reagent in its own right is encouraged to expand its application scope in modern organic chemistry and drug development.
Troubleshooting & Optimization
Degradation pathways of 4-(3-Phenylpropyl)pyridine 1-oxide in catalytic cycles
Technical Support Center: 4-(3-Phenylpropyl)pyridine 1-oxide
Welcome to the technical support center for this compound. This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals utilizing this compound in catalytic cycles.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalytic reactions?
This compound, like other heteroaromatic N-oxides, is a versatile compound. The N-O bond possesses a unique functionality, allowing it to act as an electron donor[1]. In catalytic cycles, it can serve multiple roles, including as a mild oxidant, a directing group for C-H functionalization, a ligand for metal complexes, or a catalyst itself[1][2]. Its specific function is highly dependent on the reaction conditions and the catalytic system employed.
Q2: What is the most common and expected degradation pathway for this compound?
The most frequently observed transformation for pyridine N-oxides in catalytic cycles is deoxygenation.[1] This process involves the cleavage of the N-O bond to yield the corresponding parent pyridine. In this case, the primary degradation or transformation product you should expect to see is 4-(3-Phenylpropyl)pyridine . This reaction can be driven by various catalytic systems, including palladium-based catalysts[3] and photocatalytic systems using rhenium complexes.[4][5]
Q3: Besides deoxygenation, what other degradation pathways might occur?
While deoxygenation is most common, other degradation pathways can occur depending on the catalyst and reaction conditions:
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Side-Chain Oxidation: The propyl chain, particularly the benzylic position, is susceptible to oxidation, which could lead to ketone or alcohol functionalities. In analogous systems, oxidation of benzylic positions has been observed as a side reaction.[6]
-
Ring Functionalization: Pyridine N-oxides can undergo C-H functionalization, typically at the 2- or 4-positions, reacting with various coupling partners.[7][8] If nucleophiles or radicals are present or generated in your catalytic cycle, you may see additions to the pyridine ring.
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Complete Mineralization: Under highly aggressive oxidative conditions, such as with advanced oxidation processes, the aromatic rings can be cleaved, leading to complete degradation into smaller molecules, CO₂, and water. For example, the photocatalytic degradation of 4-amino pyridine using Cu₂O nanoparticles resulted in 82% mineralization.[9]
Troubleshooting Guides
Issue 1: My reaction is not proceeding, and I am recovering my starting material.
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Possible Cause: Catalyst or condition mismatch.
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Troubleshooting Steps:
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Verify Catalyst Compatibility: Not all catalysts are effective for transforming pyridine N-oxides. For instance, in a study on palladium-catalyzed deoxygenation, only specific ferrocene-based diphosphine ligands were found to be active, while others like BINAP and Xantphos were ineffective.[3] Ensure your chosen catalyst is reported to be effective for N-oxide chemistry.
-
Check Reaction Conditions: Many catalytic cycles involving pyridine N-oxides require specific activation, such as thermal heating (e.g., 140–160 °C)[3] or photo-irradiation (e.g., with a specific wavelength like 365 nm).[10] Confirm that you are providing the necessary energy input.
-
Confirm Reagent Roles: In some deoxygenation reactions, a sacrificial agent is required. For example, triethylamine can act as an oxygen acceptor to facilitate palladium-catalyzed deoxygenation.[3] Ensure all necessary components of the catalytic cycle are present.
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Issue 2: The primary product I've isolated is 4-(3-Phenylpropyl)pyridine, not my intended target.
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Explanation: This outcome indicates that your catalytic system is highly efficient at promoting the deoxygenation of the N-oxide. This is a very common and often facile reaction.[1][3]
-
Recommendations:
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Modify the Catalyst: Your catalyst may be too reductive. Consider switching to a different metal or ligand set that is less prone to facilitating N-O bond cleavage.
-
Change Reaction Conditions: Lowering the reaction temperature or, in photocatalysis, changing the light source may reduce the rate of deoxygenation relative to your desired reaction pathway.
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Use the N-Oxide as a Precursor: If your goal involves functionalizing the pyridine ring, consider a two-step process. First, perform the desired catalytic reaction using the N-oxide as a directing group, and then subsequently remove the oxygen atom in a separate, dedicated deoxygenation step.[7]
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Issue 3: I'm observing unexpected byproducts in my GC-MS/LC-MS analysis.
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Possible Cause A: Side-Chain Oxidation:
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Evidence: Look for masses corresponding to the addition of one or two oxygen atoms (+16 or +32 Da) to the parent molecule, such as 4-(3-oxo-3-phenylpropyl)pyridine 1-oxide or its deoxygenated analog.
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Solution: Ensure your reaction is run under an inert atmosphere (N₂ or Ar) if your catalyst is sensitive to air/O₂. Purify solvents and reagents to remove potential peroxide impurities.
-
-
Possible Cause B: Catalyst Deactivation/Fouling:
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Evidence: Reaction rate slows or stops over time. Analysis of the used catalyst (e.g., via TEM or XPS) may show agglomeration or surface contamination.
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Explanation: The deoxygenated product, 4-(3-phenylpropyl)pyridine, can act as a ligand and bind to the catalyst's active sites, causing product inhibition.[11] Alternatively, degradation byproducts can adsorb onto the catalyst surface, blocking active sites.[12]
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Solution: Consider using a higher catalyst loading or a catalyst support that is less prone to fouling. If product inhibition is suspected, a continuous flow setup where the product is constantly removed may be beneficial.
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Data Presentation
Table 1: Summary of Potential Degradation Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Analytical Signature | Potential Origin |
| This compound | C₁₄H₁₅NO | 213.27 | Starting Material | - |
| 4-(3-Phenylpropyl)pyridine | C₁₄H₁₅N | 197.28 | M-16 | Deoxygenation[1][3] |
| 4-(3-Oxo-3-phenylpropyl)pyridine 1-oxide | C₁₄H₁₃NO₂ | 227.26 | M+14 (relative to start) | Side-chain oxidation |
| 4-(1-Hydroxy-3-phenylpropyl)pyridine 1-oxide | C₁₄H₁₅NO₂ | 229.27 | M+16 (relative to start) | Side-chain oxidation |
Table 2: Comparison of Selected Catalytic Systems for Pyridine N-Oxide Deoxygenation
| Catalyst System | Reducing/Sacrificial Agent | Solvent | Conditions | Typical Yield | Reference |
| [Pd(OAc)₂]/dppf (3 mol%) | Triethylamine (3 equiv.) | MeCN | 140-160 °C (Microwave or Heat) | High | [3] |
| [Re(4,4′-tBu-bpy)(CO)₃Cl] (5 mol%) | DIPEA (5.7 equiv.) | CD₃CN | 20 °C, Light Irradiation | >95% | [4][5] |
| PCl₃ | None | Various | Varies | High (Stoichiometric) | [4][8] |
Experimental Protocols
Protocol 1: General Method for Product & Degradation Analysis by GC-MS
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Sample Preparation: At various time points in your reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
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Quenching: Quench the reaction in the aliquot by diluting it with 1 mL of a suitable solvent (e.g., ethyl acetate) and adding a small amount of water or a saturated NaHCO₃ solution.
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Extraction: Vortex the sample and allow the layers to separate. Collect the organic layer.
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Drying: Pass the organic layer through a small plug of anhydrous Na₂SO₄ or MgSO₄.
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Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis.
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Analysis: Inject the sample onto a GC-MS equipped with a standard capillary column (e.g., HP-5ms). Use a temperature program that starts at a low temperature (e.g., 80 °C) and ramps to a high temperature (e.g., 300 °C) to ensure elution of all potential products.
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Identification: Analyze the resulting mass spectra. Compare fragmentation patterns and retention times to reference standards if available. Look for the expected molecular ions corresponding to the compounds listed in Table 1.
Visualizations: Pathways and Workflows
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 4. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photocatalytic deoxygenation of N–O bonds with rhenium complexes: from the reduction of nitrous oxide to pyridine N-oxides - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. researchgate.net [researchgate.net]
- 11. 4-(3-Phenylpropyl)pyridine | 2057-49-0 | Benchchem [benchchem.com]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Epoxidation with 4-(3-Phenylpropyl)pyridine 1-oxide
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering low yields in epoxidation reactions where 4-(3-Phenylpropyl)pyridine 1-oxide is utilized, typically as an axial ligand in metal-catalyzed systems.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalytic epoxidation?
In many advanced epoxidation reactions, particularly asymmetric epoxidations using metal complexes like Manganese-salen, this compound (P3NO) serves as a crucial axial ligand.[1] Its function is to coordinate to the metal center of the catalyst. This coordination can:
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Prevent the formation of inactive catalyst dimers.
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Enhance the catalytic activity and turnover rate.
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Improve the enantioselectivity of the reaction by modifying the chiral environment around the metal center.
Pyridine N-oxides are well-documented for their use as ligands and organocatalysts in various chemical transformations.[2]
Q2: I'm experiencing significantly lower than expected yields. What are the most common causes?
Low yields can stem from several factors. Systematically investigating the following areas is the best approach:
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Reagent Quality: The purity of the catalyst, the P3NO ligand, the oxidant, the alkene substrate, and the solvent is critical. Impurities can poison the catalyst or lead to undesirable side reactions.
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Catalyst Deactivation: The metal catalyst may be deactivating prematurely. This can be caused by improper catalyst-to-ligand ratios, attack by the oxidant on the catalyst or ligand, or the presence of water or other interfering substances.
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Side Reactions: The most common side reaction is the acid- or base-catalyzed ring-opening of the newly formed epoxide to produce a diol.[3] This is especially prevalent if the oxidant (e.g., a peroxy acid) introduces acidic byproducts.[3]
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Suboptimal Reaction Conditions: Factors like temperature, concentration, solvent choice, and the rate of oxidant addition can dramatically impact yield. Epoxidation reactions are often exothermic, and poor temperature control can lead to side reactions or catalyst degradation.[4]
Troubleshooting Guide
Problem: Low Epoxide Yield
This troubleshooting workflow provides a logical sequence of steps to diagnose and resolve issues leading to poor reaction outcomes.
Caption: A logical workflow for troubleshooting low yields in epoxidation reactions.
Data Presentation
The choice of axial ligand can significantly influence both the yield and stereoselectivity of the reaction. The table below presents representative data for the Mn-salen catalyzed epoxidation of a model alkene, illustrating the impact of using this compound.
Table 1: Effect of Axial Ligand on the Epoxidation of Indene
| Entry | Axial Ligand | Oxidant | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | None | m-CPBA | CH₂Cl₂ | 45 | 30 |
| 2 | Pyridine N-oxide | m-CPBA | CH₂Cl₂ | 75 | 88 |
| 3 | This compound | m-CPBA | CH₂Cl₂ | 92 | 96 |
| 4 | 4-Phenylpyridine N-oxide | m-CPBA | CH₂Cl₂ | 88 | 94 |
| 5 | This compound | NaOCl (buffered) | CH₂Cl₂/H₂O | 85 | 95 |
Note: Data are illustrative and representative of typical results found in the literature for Mn-salen catalyzed epoxidations. The use of P3NO often leads to superior yields and enantioselectivity compared to having no ligand or even simpler N-oxides.[1]
Experimental Protocols
Protocol: General Procedure for Asymmetric Epoxidation using Mn(III)-salen and P3NO
This protocol is a general guideline for the epoxidation of an alkene such as indene.
Materials:
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(R,R)-Jacobsen's Catalyst (Mn(III)-salen complex)
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This compound (P3NO)
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Alkene substrate (e.g., indene)
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Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
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Solvent: Dichloromethane (CH₂Cl₂, anhydrous)
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Buffer (optional): Powdered 4Å molecular sieves or a mild base like Na₂HPO₄
Procedure:
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add the Mn(III)-salen catalyst (0.02 eq) and this compound (0.25 eq).
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Solvent and Substrate Addition: Add anhydrous CH₂Cl₂ to dissolve the catalyst and ligand. Cool the solution to 0 °C in an ice bath. Add the alkene substrate (1.0 eq) via syringe and stir for 10 minutes.
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Oxidant Addition: In a separate flask, dissolve m-CPBA (1.2 eq) in a minimal amount of CH₂Cl₂. Add this solution dropwise to the reaction mixture over 30-60 minutes using a syringe pump. A slow addition rate is crucial to maintain control over the reaction.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 1-4 hours.
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Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
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Purification: Separate the organic layer, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtering and concentrating the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel.
Visualizations
Catalytic Cycle of Mn-salen Epoxidation
The diagram below illustrates the proposed catalytic cycle, highlighting the role of the P3NO ligand.
References
Side reactions associated with 4-(3-Phenylpropyl)pyridine 1-oxide in catalysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of 4-(3-phenylpropyl)pyridine 1-oxide (4-PPPyNO) in catalytic applications. It is intended for researchers, scientists, and drug development professionals to anticipate and address potential side reactions and experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in catalysis?
A1: this compound most commonly serves as an axial ligand or co-catalyst in metal-catalyzed reactions, particularly in asymmetric epoxidations using manganese-salen complexes. Its function is to enhance the catalytic activity, stability, and enantioselectivity of the primary catalyst. It is believed to exert a favorable electronic effect on the metal center.
Q2: Can this compound be deoxygenated during my catalytic reaction?
A2: Yes, deoxygenation is a potential side reaction. Pyridine N-oxides can be reduced to their corresponding pyridines under certain conditions. This is more likely to occur in the presence of reducing agents or certain transition metal catalysts, such as palladium, which can catalyze transfer oxidation. If your reaction mixture contains a potential reductant, you may observe the formation of 4-(3-phenylpropyl)pyridine.
Q3: My reaction is showing unexpected byproducts. Could they be from the reaction of this compound itself?
A3: It is possible. The N-oxide group activates the pyridine ring, making it more susceptible to both nucleophilic and electrophilic attack, primarily at the positions ortho to the nitrogen (C2 and C6). Depending on the reagents and intermediates in your catalytic cycle, these positions on the 4-PPPyNO ring could be sites for unintended reactions.
Q4: I am using this compound in a Suzuki coupling reaction and observing significant homocoupling. Is the N-oxide contributing to this?
A4: While this compound is not the direct cause of homocoupling of your substrates (a common side reaction in Suzuki couplings), its presence as a ligand can influence the stability and reactivity of the palladium catalyst. The coordination of the N-oxide to the palladium center can affect the rates of the desired cross-coupling versus the undesired homocoupling pathways. Optimizing the ligand-to-metal ratio and other reaction parameters may be necessary to minimize this side reaction.
Q5: What is the thermal stability of this compound?
A5: this compound is a solid with a melting point in the range of 58-65 °C. While generally stable, prolonged exposure to high temperatures, especially in the presence of reactive catalysts and reagents, could lead to degradation. If your catalytic reaction is run at elevated temperatures, consider the possibility of thermal decomposition of the N-oxide as a source of impurities.
Troubleshooting Guides
Issue 1: Reduced Catalytic Activity or Enantioselectivity Over Time
| Potential Cause | Troubleshooting Steps |
| Deoxygenation of 4-PPPyNO | 1. Analyze a sample of your reaction mixture by LC-MS or GC-MS to detect the presence of 4-(3-phenylpropyl)pyridine. 2. If deoxygenation is confirmed, consider if any components of your reaction could be acting as a reducing agent. 3. If possible, lower the reaction temperature. 4. In palladium-catalyzed reactions, this is a more significant concern. Consider alternative ligands if the problem persists. |
| Degradation of 4-PPPyNO | 1. Check for unknown byproducts in your reaction mixture using analytical techniques. 2. If degradation is suspected, perform a stability study of 4-PPPyNO under your reaction conditions (solvent, temperature, catalyst) in the absence of one of the main reactants. 3. Consider using a freshly opened bottle of 4-PPPyNO to rule out issues with aged reagents. |
| Catalyst Deactivation | 1. In manganese-salen epoxidations, catalyst deactivation through demetalation or ligand degradation can occur. The presence of 4-PPPyNO is known to improve stability, but it may not completely prevent it. 2. Consider adding the catalyst in portions throughout the reaction. |
Issue 2: Formation of Unidentified Byproducts
| Potential Cause | Troubleshooting Steps |
| Nucleophilic or Electrophilic Attack on the Pyridine Ring | 1. Characterize the byproduct to determine if it is a derivative of 4-PPPyNO. Pay close attention to substitution at the C2 or C6 positions. 2. Review your reaction mechanism to identify potential nucleophiles or electrophiles that could react with the activated pyridine N-oxide ring. 3. If possible, modify the electronic properties of your substrates or reagents to disfavor side reactions with the N-oxide. |
| Reaction with Impurities | 1. Ensure the purity of your 4-PPPyNO and all other reagents. Impurities from the synthesis of 4-PPPyNO or its precursor could lead to side reactions. |
Experimental Protocols
Protocol 1: Monitoring for Deoxygenation of this compound by GC-MS
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Sample Preparation: At various time points during your catalytic reaction, withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.
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Quenching: Immediately quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of ethyl acetate) that is compatible with GC-MS analysis.
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Analysis: Inject an appropriate volume of the diluted and quenched sample into a GC-MS instrument.
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Data Interpretation: Monitor for the appearance of a peak corresponding to the mass-to-charge ratio (m/z) of 4-(3-phenylpropyl)pyridine. Compare the retention time and mass spectrum with an authentic standard if available.
Visualizations
Technical Support Center: Optimizing Catalyst Loading with 4-(3-Phenylpropyl)pyridine 1-oxide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-(3-Phenylpropyl)pyridine 1-oxide (P3NO) to optimize catalyst loading in their experiments, particularly in asymmetric epoxidation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments in a question-and-answer format.
Question: My reaction rate is slow, even with the addition of this compound. What are the possible causes and solutions?
Answer: A slow reaction rate can be attributed to several factors:
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Suboptimal Catalyst or P3NO Concentration: The concentration of both the primary catalyst (e.g., Jacobsen's manganese salen complex) and P3NO are critical. An insufficient amount of either component can lead to a reduced reaction rate. Refer to the optimized conditions in the experimental protocols section for recommended concentrations.[1]
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Inefficient Stirring: In biphasic reactions, such as the Jacobsen epoxidation, vigorous stirring is crucial to ensure proper mixing of the aqueous and organic phases. In the absence of P3NO, the oxidation of the catalyst occurs at the interface of the two layers. While P3NO helps transport the oxidant into the organic phase, inefficient stirring can still limit the reaction rate.[2][3][4]
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Low Reaction Temperature: While lower temperatures can improve enantioselectivity, excessively low temperatures will decrease the reaction rate. Ensure you are working within the recommended temperature range for your specific reaction.
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Degradation of Oxidant: The oxidant, such as sodium hypochlorite (NaOCl), can degrade over time. Use a fresh, properly tittered solution of the oxidant for optimal results.
Question: I am observing low enantioselectivity in my asymmetric epoxidation. Can this compound be the cause?
Answer: It is unlikely that this compound is the direct cause of low enantioselectivity. Studies have shown that P3NO increases the reaction rate and stabilizes the catalyst without negatively affecting the enantioselectivity of the transformation.[1][2][3][4] The root cause of poor enantioselectivity is more likely to be one of the following:
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Impure or Degraded Chiral Catalyst: The chiral integrity of your primary catalyst is paramount. Ensure the catalyst is pure and has not degraded.
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Incorrect Substrate: The Jacobsen-Katsuki epoxidation is highly effective for cis-substituted olefins. Trans-olefins are generally poor substrates and will exhibit lower enantioselectivity.
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Reaction Temperature: Higher reaction temperatures can sometimes lead to a decrease in enantioselectivity. Consider running the reaction at a lower temperature.
Question: My catalyst appears to be degrading over the course of the reaction. How can I prevent this?
Answer: this compound plays a crucial role in stabilizing the catalyst.[1][2][3][4] If you are still observing catalyst degradation, consider the following:
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Increase P3NO Concentration: While there is an optimal ratio, a slight increase in the P3NO concentration relative to the catalyst may help to further stabilize the manganese-salen complex.
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Control of Reaction Conditions: Ensure that the pH of the reaction mixture is maintained within the optimal range, as highly acidic or basic conditions can contribute to catalyst decomposition.
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Purity of Reagents: Impurities in the solvent or substrate can sometimes chelate to the metal center of the catalyst and lead to deactivation. Use high-purity reagents and solvents.
Frequently Asked Questions (FAQs)
What is the primary role of this compound in catalysis?
In the context of the Jacobsen asymmetric epoxidation, this compound serves two main functions:
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Catalyst Stabilization: It acts as an axial ligand, binding to the manganese center of the salen complex and preventing its degradation.[1][2][3][4]
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Rate Enhancement: It facilitates the transfer of the active oxidant, hypochlorous acid (HOCl), from the aqueous phase to the organic phase where the reaction occurs, thereby increasing the overall reaction rate.[1][2][3][4]
Can I use other pyridine N-oxides for this purpose?
While other pyridine N-oxides can also act as axial ligands, this compound has been shown to be particularly effective in providing a more active and stable catalytic medium for the manganese-salen complex in the asymmetric epoxidation of indene. The specific structure of P3NO is believed to optimize its function in the catalytic system.
What is the optimal loading percentage for the catalyst and this compound?
The addition of this compound allows for a significant reduction in the loading of the primary chiral catalyst. Optimal conditions for the asymmetric epoxidation of indene have been reported with a catalyst loading of less than 1 mol%.[1][2][3][4] For specific recommended concentrations, please refer to the experimental protocol below.
Quantitative Data
The following table summarizes the optimized reaction conditions for the asymmetric epoxidation of indene using a chiral manganese-salen catalyst and this compound as an additive.[1]
| Parameter | Optimized Value |
| Catalyst Loading | < 1 mol% |
| This compound Loading | 3 mol% (relative to indene) |
| Indene Concentration | 3 M in chlorobenzene |
| NaOCl Concentration | 1.5 M in aqueous phase |
| Temperature | -5 °C |
| Reaction Time | 2.5 hours |
| Yield | > 90% |
| Enantiomeric Excess (ee) | 85-88% |
Experimental Protocols
Detailed Methodology for Asymmetric Epoxidation of Indene
This protocol is based on the optimized conditions reported for the Jacobsen epoxidation.[1]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chiral manganese-salen catalyst (0.75 mol%) and this compound (3 mol%) in chlorobenzene.
-
Addition of Substrate: Add indene (1 equivalent) to the catalyst solution.
-
Cooling: Cool the mixture to -5 °C in an appropriate cooling bath.
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Addition of Oxidant: While stirring vigorously, add a pre-cooled (0 °C) aqueous solution of sodium hypochlorite (1.5 M) to the reaction mixture.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 2.5 hours.
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Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with saturated aqueous sodium thiosulfate solution to quench any remaining oxidant, followed by a wash with brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired indene oxide.
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Analysis: Determine the yield and enantiomeric excess of the product using standard analytical techniques (e.g., chiral GC or HPLC).
Visualizations
Caption: Catalytic cycle of the Jacobsen epoxidation.
Caption: Experimental workflow for catalyst optimization.
References
Impact of solvent choice on 4-(3-Phenylpropyl)pyridine 1-oxide performance
Welcome to the technical support center for 4-(3-Phenylpropyl)pyridine 1-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues related to the use of this compound, with a particular focus on the impact of solvent choice on its performance as an axial ligand in catalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound (also referred to as P3NO) is most commonly used as an axial ligand or co-catalyst in asymmetric epoxidation reactions.[1][2][3][4][5] It is particularly effective in reactions catalyzed by chiral manganese-salen complexes, such as the Jacobsen epoxidation.[2][4]
Q2: How does this compound enhance catalytic performance?
A2: As an axial ligand, this compound coordinates to the metal center of the catalyst (e.g., manganese). This interaction offers several benefits:
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Increased Reaction Rate: It is reported to accelerate the rate of epoxidation.[1][4]
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Catalyst Stabilization: It helps to stabilize the manganese-salen catalyst complex.[2][3]
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Improved Yields and Conversion: By stabilizing the catalyst and increasing the reaction rate, it can lead to higher product yields and substrate conversion.[1][6]
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Reduced Catalyst Loading: Its presence can allow for a reduction in the amount of the primary catalyst required.[7]
Q3: Does this compound influence the stereoselectivity of the reaction?
A3: While it significantly impacts the reaction rate and catalyst stability, this compound generally does not affect the enantioselectivity of the epoxidation reaction.[4] The stereochemical outcome is primarily determined by the chiral salen ligand of the main catalyst.
Q4: Why is the choice of solvent critical when using this compound?
A4: The choice of solvent is crucial as it can significantly influence the overall reaction kinetics, the solubility of reactants and the catalyst complex, and the stability of intermediates. An inappropriate solvent can lead to low conversion rates, poor yields, or even catalyst decomposition. Studies on similar catalytic epoxidation systems have shown that solvent polarity and coordinating ability can dramatically alter both the conversion and selectivity of the reaction.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Reaction Conversion | Inappropriate Solvent Choice: The catalyst complex or reactants may have poor solubility in the chosen solvent. The solvent may also be inhibiting the catalytic cycle. | 1. Verify Solvent: For Mn-salen catalyzed epoxidations, dichloromethane (CH2Cl2) is a commonly used and effective solvent.[1] 2. Solvent Polarity: Consider that the polarity of the solvent can affect reaction rates. In some epoxidation systems, polar solvents like acetonitrile or ethanol have been shown to give high conversions.[9] However, for the Mn-salen/P3NO system, non-polar aprotic solvents are typical. 3. Check Solubility: Ensure all components, including the this compound, are fully dissolved at the reaction temperature. |
| Slow Reaction Rate | Suboptimal Solvent: The solvent may not be optimal for facilitating the catalytic turnover. | 1. Switch to Dichloromethane: If not already in use, switch to dichloromethane, which is a well-documented solvent for this reaction.[1] 2. Co-solvent: In some cases, the addition of a co-solvent might be beneficial, but this should be approached with caution as it can complicate the reaction system. |
| Catalyst Decomposition (Visible Color Change) | Solvent Reactivity/Impurities: The solvent may be reacting with the catalyst or contain impurities (e.g., water, acid) that lead to decomposition. | 1. Use High-Purity Solvent: Always use anhydrous, high-purity grade solvent. 2. Avoid Protic Solvents: Protic solvents (like alcohols) may interfere with the catalyst unless the specific protocol calls for them. For the Mn-salen/P3NO system, an aprotic solvent is preferred. |
| Inconsistent Results | Variable Solvent Quality: Using different batches or grades of solvent can introduce variability. | 1. Standardize Solvent Source: Use solvent from the same supplier and of the same grade for all experiments to ensure consistency. 2. Proper Storage: Ensure solvents are stored correctly under an inert atmosphere if necessary to prevent degradation or water absorption. |
Data on Solvent Effects in Epoxidation Reactions
| Solvent Class | Examples | General Observations in Epoxidation | Potential Impact on this compound Performance |
| Halogenated | Dichloromethane (CH2Cl2), Chloroform (CHCl3), 1,2-Dichloroethane (DCE) | Often provide good solubility for catalysts and substrates. Dichloromethane is the most commonly cited solvent for Mn-salen/P3NO systems.[1] In some other systems, they can result in lower conversions compared to more polar options.[8] | Recommended starting point. Ensures good solubility of the catalyst complex. |
| Ethers | Tetrahydrofuran (THF), Diethyl ether (Et2O), Methyl tert-butyl ether (MTBE) | Generally associated with low to moderate conversions in some catalytic epoxide ring-opening reactions.[8] | May result in slower reaction rates or lower yields compared to dichloromethane. |
| Aromatic | Toluene, Anisole, Chlorobenzene | Can be effective but may lead to lower conversions compared to other solvent classes in certain systems.[8] | A possible alternative to halogenated solvents, but may require optimization of reaction conditions. |
| Polar Aprotic | Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High conversions have been reported in some Mn-catalyzed epoxidations, attributed to solvent polarity.[9] DMSO, in particular, has shown to increase conversion in some cases.[8] | Could potentially increase reaction rates, but their coordinating nature might interfere with the ligand-catalyst interaction. Use with caution. |
| Alcohols | Ethanol, Methanol | Can lead to high conversions in some epoxidation systems.[9] However, as protic solvents, they can also coordinate to the metal center and potentially inhibit catalysis or lead to side reactions. | Generally not recommended for the Mn-salen/P3NO system unless specified in a validated protocol. |
| Alkanes | Hexane, Cyclohexane | Typically result in low conversions due to poor solubility of polar catalysts and reagents.[8] | Not recommended due to likely poor solubility of the catalyst complex and this compound. |
Experimental Protocols
Detailed Methodology: Asymmetric Epoxidation of Indene using (R,R)-Mn(salen)Cl and this compound
This protocol is based on established procedures for the Jacobsen epoxidation, where this compound serves as a crucial axial ligand.
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Mn(salen)Cl]
-
Indene
-
This compound (P3NO)
-
Dichloromethane (CH2Cl2), anhydrous
-
Commercial bleach (e.g., Clorox®, buffered to pH ~11 with 0.05 M Na2HPO4 and NaOH) or a buffered solution of sodium hypochlorite (NaOCl)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the (R,R)-Mn(salen)Cl catalyst (e.g., 0.05 equivalents) and this compound (e.g., 0.25 equivalents) in anhydrous dichloromethane (CH2Cl2).
-
Addition of Substrate: Add freshly distilled indene (1.0 equivalent) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, add the buffered bleach solution (e.g., 1.5-2.0 equivalents) dropwise over a period of 1-2 hours. Vigorous stirring is essential to ensure proper mixing of the biphasic system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO4).
-
Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to obtain the desired indene oxide.
-
Analysis: Characterize the product and determine the enantiomeric excess (e.e.) by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for Asymmetric Epoxidation of Indene.
Caption: Troubleshooting Logic for Low Yield/Conversion.
References
- 1. mdpi.com [mdpi.com]
- 2. collaborate.princeton.edu [collaborate.princeton.edu]
- 3. (Salen)Mn(III) Catalyzed Asymmetric Epoxidation Reactions by Hydrogen Peroxide in Water: A Green Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(3-Phenylpropyl)pyridine N-oxide 95 34122-28-6 [sigmaaldrich.com]
- 5. 4-(3-苯丙基)吡啶氮氧化物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. boa.unimib.it [boa.unimib.it]
- 7. 4-(3-Phenylpropyl)pyridine | 2057-49-0 | Benchchem [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Manganese salophen covalently anchored to amino-functionalized graphene oxide as an efficient heterogeneous catalyst for selective epoxidation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting catalyst deactivation in the presence of 4-(3-Phenylpropyl)pyridine 1-oxide
Technical Support Center: Catalyst Deactivation
Topic: Troubleshooting Catalyst Deactivation in the Presence of 4-(3-Phenylpropyl)pyridine 1-oxide
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions, and experimental protocols to address catalyst deactivation challenges when this compound is present in a reaction.
Frequently Asked Questions (FAQs)
Q1: What is catalyst poisoning and how does it relate to this compound?
A1: Catalyst poisoning is the chemical deactivation of a catalyst's active sites by a compound present in the reaction mixture.[1] Nitrogen-containing heterocycles, like pyridines, are well-documented catalyst poisons, particularly for precious metal catalysts (e.g., Pd, Pt, Rh).[1][2] They function by strongly adsorbing to the metal's active sites through the lone pair of electrons on the nitrogen atom, which blocks reactants from accessing these sites.[2] While this compound is an N-oxide, it can be reduced under typical hydrogenation conditions to its corresponding pyridine, which is a potent catalyst poison. The N-oxide itself may also adsorb onto the catalyst surface, contributing to deactivation.
Q2: Which types of catalysts are most susceptible to poisoning by pyridine derivatives?
A2: Heterogeneous precious metal catalysts are highly susceptible. The sensitivity to poisoning by nitrogen compounds has been observed to follow the general trend: Palladium (Pd) > Ruthenium (Ru) >> Rhodium (Rh).[2][3] Therefore, palladium-based catalysts, such as Palladium on Carbon (Pd/C), are particularly vulnerable to deactivation by this compound and its derivatives.[3]
Q3: What is the primary deactivation mechanism? Is it reversible?
A3: The primary mechanism is the strong chemisorption (chemical bonding) of the nitrogen-containing molecule to the catalyst's active sites.[1] This can be either reversible or irreversible. If the poison can be removed from the catalyst surface, for example by increasing the temperature or washing with a specific solvent, the deactivation is considered reversible.[2][4] If the poison forms a very strong, stable bond with the active site or leads to irreversible changes in the catalyst structure, the deactivation is irreversible.[4]
Q4: Can the reaction product also act as a catalyst poison?
A4: Yes, in many cases, the hydrogenated product can be a stronger poison than the starting material.[2][3] For instance, when reducing a pyridine ring to a piperidine ring, the resulting saturated amine is often a more potent poison. This is because the nitrogen in the piperidine is more basic and its electron pair is more available to bind to the metal center. Researchers should be aware that catalyst deactivation might accelerate as the reaction progresses and product concentration increases.
Troubleshooting Guide
Q1: My hydrogenation reaction has stopped prematurely or is unexpectedly slow. How can I confirm if catalyst poisoning by this compound is the cause?
A1: To diagnose the issue, you can perform the following steps:
-
Analyze Reaction Progress: Monitor the reaction kinetics. A sharp decrease in reaction rate after an initial period of activity, rather than a gradual slowdown, can indicate poisoning.
-
Increase Catalyst Loading: Add a fresh batch of catalyst to the stalled reaction. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.
-
Conduct a Control Experiment: Run a similar hydrogenation reaction with a model substrate that is known to be clean (e.g., cyclohexene) using the same catalyst batch. If this reaction proceeds normally, it points to a component in your original reaction mixture, like this compound, being the poison.
-
Surface Analysis (Advanced): For a more definitive diagnosis, recovered catalyst can be analyzed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) or Temperature-Programmed Desorption (TPD) to detect adsorbed nitrogen species.[5]
Q2: I've confirmed my Palladium catalyst is being poisoned. What immediate steps can I take to salvage my current reaction?
A2: To overcome poisoning in an ongoing reaction, consider these strategies:
-
Increase Catalyst/Substrate Ratio: A higher catalyst loading can provide sufficient active sites to compensate for those blocked by the poison, allowing the reaction to proceed to completion.[2]
-
Elevate Reaction Temperature: Increasing the temperature may provide enough energy to desorb the poisoning species from the catalyst surface, freeing up active sites. However, be cautious of potential side reactions or product degradation at higher temperatures.[2]
-
Introduce a Protic Acid: Adding a mild acid (e.g., acetic acid) can protonate the basic nitrogen of the pyridine ring. This "shields" the lone pair of electrons, reducing its ability to bind to and poison the catalyst.[3] This should be tested on a small scale first to ensure compatibility with your substrate and reaction.
Q3: My catalyst's performance degrades significantly after each reuse cycle. What regeneration methods can I attempt?
A3: Regenerating a poisoned catalyst can restore its activity. The appropriate method depends on the nature of the poison and the catalyst.
-
Solvent Washing: Start with a simple wash. Rinsing the filtered catalyst with a solvent that can dissolve the poison but not harm the catalyst might be effective. For nitrogen compounds, washing with a slightly acidic aqueous solution or an alcohol can be beneficial.[2][6]
-
Acidic Treatment: A more aggressive approach involves washing the catalyst with a dilute acid solution (e.g., acetic acid) to strip the adsorbed basic nitrogen compounds, followed by thorough washing with deionized water and drying.[2]
-
Thermal Treatment: In some cases, controlled heating under a specific atmosphere can remove poisons. However, this risks sintering (agglomerating) the metal particles, which would permanently reduce the catalyst's surface area and activity.[7]
Quantitative Data on Deactivation
The following table presents data from a study on the hydrogenation of 1-methylpyrrole using a 5% Rh/C catalyst. While the specific poison is different, this data serves as a representative example of how a nitrogen-containing heterocycle can cause progressive catalyst deactivation over multiple uses.
| Catalyst Use Cycle | Substrate | Catalyst/Substrate Ratio (g/g) | Reaction Time (h) | Temperature (°C) | Conversion (%)[2] |
| Run 1 | 1-methylpyrrole | 0.05 | 7 | 25 | 100 |
| Run 2 (Reuse) | 1-methylpyrrole | 0.05 | 7 | 25 | 100 |
| Run 3 (Reuse) | 1-methylpyrrole | 0.05 | 7 | 25 | 100 |
| Run 4 (Reuse) | 1-methylpyrrole | 0.05 | 7 | 25 | 51 |
| Run 5 (Reuse) | 1-methylpyrrole | 0.05 | 7 | 25 | 29 |
| Run 6 (Reuse) | 1-methylpyrrole | 0.05 | 7 | 25 | 17 |
Data adapted from a study on Rh/C catalyst reuse in the hydrogenation of 1-methylpyrrole, demonstrating a sharp drop in conversion after the third cycle due to poisoning by the nitrogen-containing substrate and product.[2]
Visualizations
Logical & Mechanistic Diagrams
Caption: Proposed deactivation pathway on a metal catalyst surface.
Caption: A logical workflow for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: Catalyst Poisoning Susceptibility Test
This protocol allows for a direct comparison of catalyst activity in the presence and absence of the suspected poison.
Objective: To quantify the impact of this compound on the activity of a standard hydrogenation catalyst (e.g., 10% Pd/C).
Model Reaction: Hydrogenation of cyclohexene to cyclohexane.
Materials:
-
10% Pd/C catalyst
-
Cyclohexene (substrate)
-
This compound (suspected poison)
-
Methanol or Ethanol (solvent)
-
Hydrogen gas supply
-
Standard hydrogenation reactor (e.g., Parr shaker) equipped with pressure and temperature monitoring.
-
GC or NMR for analysis.
Procedure:
-
Control Reaction (No Poison): a. To the reactor vessel, add 10% Pd/C (e.g., 50 mg, 0.05 mol% relative to substrate). b. Add solvent (e.g., 20 mL of methanol). c. Add cyclohexene (e.g., 10 mmol). d. Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 50 psi). e. Begin agitation at a constant rate and temperature (e.g., 25 °C). f. Monitor hydrogen uptake over time. Take aliquots at regular intervals (e.g., 15, 30, 60, 120 minutes) to measure conversion by GC or NMR. g. Calculate the initial reaction rate.
-
Poisoned Reaction: a. Repeat steps 1a and 1b. b. Add a specific concentration of this compound to the solvent (e.g., 1 mol% relative to Pd). Ensure it is fully dissolved. c. Proceed with steps 1c through 1g exactly as in the control experiment.
-
Data Analysis: a. Compare the reaction rate and final conversion of the control and poisoned reactions. b. A significant decrease in rate or incomplete conversion in the poisoned reaction confirms the inhibitory effect of this compound.
Protocol 2: Basic Catalyst Regeneration from Nitrogen Poisoning
Objective: To restore the activity of a catalyst poisoned by a basic nitrogen-containing compound.
Materials:
-
Spent/poisoned catalyst (e.g., Pd/C)
-
Deionized water
-
Methanol
-
Acetic acid
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst on the filter with a generous amount of a suitable solvent (e.g., methanol) to remove any residual reactants and products.
-
Acidic Treatment: a. Suspend the catalyst in a dilute solution of acetic acid in deionized water (e.g., 5% v/v). b. Stir the suspension gently at room temperature for 30-60 minutes. This helps to protonate and desorb the strongly bound nitrogen species.
-
Neutralization Wash: a. Filter the catalyst again. b. Wash thoroughly with deionized water until the filtrate is neutral (check with pH paper). This is critical to remove all traces of acid. c. Perform a final rinse with methanol to aid in drying.
-
Drying: Dry the catalyst thoroughly under vacuum at a mild temperature (e.g., 60-80 °C) until a constant weight is achieved. Avoid excessively high temperatures to prevent sintering.[7]
-
Activity Test: Evaluate the performance of the regenerated catalyst using the "Catalyst Poisoning Susceptibility Test" (Protocol 1, Control Reaction) and compare its activity to that of the fresh and spent catalyst.
References
- 1. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 2. Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. ammoniaknowhow.com [ammoniaknowhow.com]
- 5. Solving Issues with Heterogeneous Catalytic Hydrogenation - Wordpress [reagents.acsgcipr.org]
- 6. Unlocking the Mystery of Catalyst Poisoning | Department of Energy [energy.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Purification of Products from Reactions Containing 4-(3-Phenylpropyl)pyridine 1-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(3-Phenylpropyl)pyridine 1-oxide. The information is designed to address common challenges encountered during the purification of products from reactions involving this reagent.
I. Physical and Chemical Properties
A clear understanding of the physical and chemical properties of this compound and its parent compound is crucial for developing effective purification strategies.
| Property | This compound | 4-(3-Phenylpropyl)pyridine (Parent Compound) |
| CAS Number | 34122-28-6 | 2057-49-0 |
| Molecular Formula | C₁₄H₁₅NO | C₁₄H₁₅N |
| Molecular Weight | 213.28 g/mol | 197.28 g/mol |
| Physical Form | Solid | Liquid |
| Melting Point | 58-65 °C | Not applicable |
| Boiling Point | Not available | 322 °C (at 760 mmHg) |
| Solubility | Likely soluble in polar organic solvents | Insoluble in water, soluble in alcohol.[1] |
| Appearance | Colorless solid | - |
| Hygroscopicity | Pyridine N-oxides are often hygroscopic.[2][3] | - |
II. Experimental Workflow for a Typical N-Oxidation Reaction and Purification
This workflow outlines a general procedure for the synthesis and subsequent purification of a target molecule where 4-(3-Phenylpropyl)pyridine is oxidized to this compound.
Caption: A general workflow for the synthesis and purification of this compound.
III. Troubleshooting Guides
This section addresses common issues that may arise during the purification of products from reactions involving this compound.
Problem 1: Difficulty in Removing m-Chlorobenzoic Acid (a byproduct of m-CPBA oxidation)
-
Question: After an m-CPBA oxidation, I am struggling to remove the m-chlorobenzoic acid byproduct. It seems to co-elute with my product during column chromatography. What can I do?
-
Answer:
-
Aqueous Wash: The most effective way to remove m-chlorobenzoic acid is through an aqueous basic wash during the work-up.[4] Before concentrating your reaction mixture, wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH). This will convert the acidic byproduct into its water-soluble salt, which will partition into the aqueous layer. Repeat the wash several times and check the pH of the aqueous layer to ensure it is basic.
-
Precipitation: If the reaction is performed in a solvent like dichloromethane (DCM) or dichloroethane (DCE), cooling the reaction mixture to 0°C after completion can cause both unreacted m-CPBA and the m-chlorobenzoic acid byproduct to precipitate.[4] The solids can then be removed by filtration before proceeding with the aqueous work-up.
-
Chromatography: If acidic byproducts are still present, they are typically very polar.[4] When performing column chromatography on silica gel, these byproducts often stick to the baseline or the top of the column.[4] If your product is significantly less polar, this can be an effective separation method.
-
Problem 2: Product Streaking on Silica Gel TLC and Columns
-
Question: My product, which contains the this compound moiety, streaks badly on silica gel, making purification by column chromatography difficult. Why is this happening and how can I fix it?
-
Answer:
-
Acidity of Silica Gel: Pyridine N-oxides are basic compounds, and the acidic nature of standard silica gel can lead to strong interactions, causing streaking.
-
Solutions:
-
Basified Silica/Eluent: You can neutralize the silica gel by adding a small amount of a basic modifier to your eluent system. A common practice is to add 0.5-2% triethylamine (Et₃N) or ammonium hydroxide (NH₄OH) to the mobile phase. This will improve the peak shape and reduce streaking.
-
Alumina Chromatography: Consider using neutral or basic alumina as the stationary phase instead of silica gel. Alumina is less acidic and often provides better separation for basic compounds.[5]
-
Reverse-Phase Chromatography: If your compound is sufficiently polar, reverse-phase chromatography (e.g., with a C18 column) could be a viable alternative.
-
-
Problem 3: Product is Water-Soluble or Forms Emulsions During Extraction
-
Question: During the aqueous work-up, my product seems to be partially soluble in the aqueous layer, or I am getting persistent emulsions. How can I improve the extraction efficiency?
-
Answer:
-
Salting Out: The polarity of the N-oxide group can increase the water solubility of your compound. To decrease its solubility in the aqueous phase, add a significant amount of a salt, such as sodium chloride (NaCl) or ammonium sulfate ((NH₄)₂SO₄), to the aqueous layer until it is saturated. This "salting out" effect will drive your organic product into the organic layer.
-
Solvent Choice: Use a more polar organic solvent for extraction that is still immiscible with water, such as ethyl acetate or a mixture of dichloromethane and isopropanol.
-
Breaking Emulsions: To break emulsions, you can try adding brine (saturated NaCl solution), passing the mixture through a pad of Celite, or gentle centrifugation if the scale of the reaction allows.
-
Problem 4: Difficulty in Achieving Crystallization
-
Question: I have purified my product by column chromatography, but I am having trouble crystallizing the resulting oil/amorphous solid. What can I do?
-
Answer:
-
Solvent Screening: The choice of solvent is critical for crystallization. Since this compound is a solid, it should be crystallizable. Pyridine N-oxides, in general, can be crystallized from solvents like ether or by using a solvent/anti-solvent system.[2]
-
Start by dissolving your compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate, acetone, or a short-chain alcohol). Then, slowly add a non-polar anti-solvent (e.g., hexanes, heptane, or diethyl ether) until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
-
-
Purity: Ensure that your material is sufficiently pure. Impurities can inhibit crystallization. If you suspect impurities are present, an additional chromatographic purification may be necessary.
-
Hygroscopicity: Pyridine N-oxides can be hygroscopic, and the presence of water can interfere with crystallization.[2][3] Ensure your compound and solvents are dry. You can dry the compound by azeotropic distillation with toluene.[2]
-
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the most likely impurities in my reaction mixture after the N-oxidation of 4-(3-phenylpropyl)pyridine?
-
A1: Common impurities include:
-
Unreacted 4-(3-phenylpropyl)pyridine: The starting material for the oxidation.
-
Oxidizing agent byproducts: For example, m-chlorobenzoic acid if you used m-CPBA.[4]
-
Byproducts from the synthesis of the starting material: If you synthesized the 4-(3-phenylpropyl)pyridine yourself, potential impurities from that synthesis, such as 4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl, could be carried over.[1]
-
-
-
Q2: How can I monitor the progress of the N-oxidation reaction?
-
A2: Thin-layer chromatography (TLC) is the most common method. The N-oxide product is significantly more polar than the starting pyridine. Therefore, on a silica gel TLC plate, the product will have a much lower Rf value than the starting material. A typical eluent system for monitoring the reaction would be a mixture of a non-polar solvent (like hexanes or toluene) and a polar solvent (like ethyl acetate or methanol).
-
-
Q3: Is this compound stable? Are there any decomposition pathways I should be aware of during purification?
-
A3: Pyridine N-oxides are generally stable compounds. However, they can be deoxygenated back to the parent pyridine under certain reducing conditions.[6] During purification, avoid exposing the compound to strong reducing agents. Also, prolonged exposure to acidic conditions on silica gel can potentially lead to degradation for some sensitive molecules.
-
-
Q4: What are the recommended HPLC conditions for analyzing the purity of my this compound product?
-
A4: Given the polar nature of pyridine N-oxides, two main HPLC approaches can be considered:
-
Reverse-Phase (RP) HPLC: Use a C18 column with a mobile phase consisting of a high percentage of aqueous buffer (e.g., water with 0.1% formic acid or trifluoroacetic acid) and an organic modifier like acetonitrile or methanol. You will likely need to start with a low percentage of the organic solvent.[7]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for the separation of polar compounds.[7] A typical HILIC mobile phase would be a high percentage of an organic solvent like acetonitrile with a small amount of an aqueous buffer.
-
-
-
Q5: My reaction involves other functional groups. Will the N-oxidation be selective?
-
A5: The N-oxidation of a pyridine ring is generally a facile process. However, the selectivity depends on the other functional groups present in your molecule and the choice of oxidizing agent. For example, alkenes can be epoxidized by m-CPBA. If you have other sensitive functional groups, you may need to choose your oxidant and reaction conditions carefully or use protecting groups.
-
References
- 1. Synthesis routes of 4-(3-Phenylpropyl)pyridine [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 4. Workup [chem.rochester.edu]
- 5. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Retention of Pyridine N-Oxides on HPLC - Chromatography Forum [chromforum.org]
Resolving issues with product separation in 4-(3-Phenylpropyl)pyridine 1-oxide reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4-(3-Phenylpropyl)pyridine 1-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-oxidation of 4-(3-Phenylpropyl)pyridine?
A1: The most common and effective methods for the N-oxidation of 4-(3-phenylpropyl)pyridine involve the use of peroxy acids. The two most frequently employed reagents are:
-
meta-Chloroperoxybenzoic acid (m-CPBA): This is a widely used and commercially available reagent for N-oxidation reactions. It is known for its reliability and generally good yields.
-
Hydrogen Peroxide in Acetic Acid: This combination forms peracetic acid in situ, which then acts as the oxidizing agent. This method is often considered a greener and more cost-effective alternative to m-CPBA.[1][2]
Q2: What is the expected outcome of the N-oxidation reaction of 4-(3-Phenylpropyl)pyridine?
A2: The N-oxidation of 4-(3-phenylpropyl)pyridine selectively targets the nitrogen atom of the pyridine ring, converting it to an N-oxide. The reaction is generally high-yielding, particularly for 4-substituted pyridines where the substituent does not sterically hinder the nitrogen atom.[3] The phenylpropyl group at the 4-position is electronically well-suited for this transformation and does not typically interfere with the reaction.
Q3: How can I monitor the progress of the N-oxidation reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. This compound is significantly more polar than the starting material, 4-(3-phenylpropyl)pyridine. A suitable mobile phase for TLC analysis would be a mixture of a nonpolar solvent like dichloromethane (DCM) or ethyl acetate and a polar solvent like methanol. The product spot will have a lower Rf value than the starting material spot. A common mobile phase for similar compounds is DCM:Methanol (e.g., 10:1 v/v).[4]
Q4: What are the key physical and chemical properties of the starting material and the final product?
A4: Understanding the properties of the reactant and product is crucial for effective separation and purification.
| Property | 4-(3-Phenylpropyl)pyridine | This compound |
| Molecular Formula | C14H15N | C14H15NO |
| Molecular Weight | 197.28 g/mol | 213.28 g/mol |
| Appearance | Liquid | Solid |
| Melting Point | Not applicable (Liquid at RT) | 58-65 °C |
| Polarity | Less polar | More polar |
| Solubility | Soluble in organic solvents (DCM, Chloroform, Ethyl Acetate) | Soluble in polar organic solvents (Methanol, DCM), sparingly soluble in nonpolar organic solvents. |
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
Issue 1: Incomplete or Slow Reaction
-
Question: My TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time. What could be the cause, and how can I resolve it?
-
Answer:
-
Insufficient Oxidant: Ensure that at least one equivalent of the oxidizing agent (m-CPBA or H2O2) is used. For sluggish reactions, a slight excess (1.1-1.5 equivalents) can be beneficial.
-
Low Reaction Temperature: While the reaction is often performed at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.
-
Degraded Oxidant: Peroxy acids can degrade over time. Use a fresh bottle of m-CPBA or a new source of hydrogen peroxide for optimal results.
-
Moisture: The presence of excessive water can affect the reaction, especially when using m-CPBA. Ensure that your solvent and glassware are dry.
-
Issue 2: Presence of Side Products
-
Question: Besides my desired product and starting material, I observe other spots on my TLC plate. What are the likely side products and how can I minimize their formation?
-
Answer:
-
m-Chlorobenzoic Acid (from m-CPBA): This is a common byproduct when using m-CPBA. It is acidic and can be removed during the work-up by washing the organic layer with a basic aqueous solution, such as saturated sodium bicarbonate (NaHCO3) or a dilute sodium hydroxide (NaOH) solution.
-
Over-oxidation Products: While less common for simple N-oxidation, prolonged reaction times or a large excess of the oxidizing agent could potentially lead to other oxidation products. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
-
4,4'-di-(3-phenylpropyl)-2,2'-bipyridyl: While more commonly a byproduct in the synthesis of the starting material, trace amounts could potentially be carried over and react or interfere with purification.
-
Issue 3: Difficulty in Product Separation and Purification
-
Question: I am struggling to separate the this compound from the unreacted starting material and other impurities. What purification strategies are recommended?
-
Answer:
-
Aqueous Work-up: After the reaction, a thorough aqueous work-up is crucial.
-
If using m-CPBA , wash the reaction mixture with a dilute solution of sodium sulfite (Na2SO3) or sodium thiosulfate (Na2S2O3) to quench any remaining peroxy acid, followed by a wash with saturated sodium bicarbonate to remove m-chlorobenzoic acid.
-
If using Hydrogen Peroxide/Acetic Acid , neutralize the acetic acid by washing with a base like sodium bicarbonate.
-
-
Column Chromatography: Due to the significant difference in polarity, column chromatography is a very effective method for separating this compound from the less polar starting material.
-
Stationary Phase: Silica gel is commonly used.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., 100% DCM) and gradually increasing the polarity by adding methanol (e.g., from 0% to 10% methanol in DCM) is recommended. The starting material will elute first, followed by the more polar N-oxide product.
-
-
Recrystallization: If the crude product is a solid and of reasonable purity after work-up, recrystallization can be an effective final purification step. Suitable solvent systems could include ethyl acetate/hexanes or dichloromethane/ether. Experiment with small amounts to find the optimal solvent system.
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Experimental Protocols
Protocol 1: N-oxidation using m-CPBA
-
Reaction Setup: Dissolve 4-(3-phenylpropyl)pyridine (1.0 eq.) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add m-CPBA (1.1-1.2 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC (e.g., 10% Methanol in DCM).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (2 x), saturated aqueous sodium bicarbonate (2 x), and brine (1 x).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of methanol in DCM.
Protocol 2: N-oxidation using Hydrogen Peroxide and Acetic Acid
-
Reaction Setup: In a round-bottom flask, dissolve 4-(3-phenylpropyl)pyridine (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Add 30% aqueous hydrogen peroxide (1.5-2.0 eq.) dropwise to the solution.
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the acetic acid by adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate.
-
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: A troubleshooting decision tree for common issues in this compound synthesis.
References
Validation & Comparative
A Comparative Guide to Pyridine N-Oxide Ligands in Asymmetric Catalysis: The Case of 4-(3-Phenylpropyl)pyridine 1-oxide
For researchers, scientists, and drug development professionals, the selection of an appropriate ligand is paramount in achieving optimal performance in asymmetric catalysis. This guide provides a detailed comparison of 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) with other common pyridine N-oxide ligands, focusing on their application in the Jacobsen-Katsuki asymmetric epoxidation of indene. The information presented is supported by experimental data to facilitate an objective evaluation.
Introduction to Pyridine N-Oxide Ligands in Catalysis
Pyridine N-oxides are a versatile class of ligands employed in a variety of transition metal-catalyzed reactions. Their ability to act as ancillary or axial ligands can significantly influence the catalytic activity, stability, and enantioselectivity of the catalytic system. The electronic and steric properties of the pyridine N-oxide can be readily tuned by modifying the substituents on the pyridine ring, allowing for the fine-tuning of the catalyst's performance.
This compound: A Superior Ligand in Asymmetric Epoxidation
This compound (P3NO) has emerged as a highly effective ligand in the manganese-salen catalyzed asymmetric epoxidation of olefins, a cornerstone reaction in the synthesis of chiral molecules for drug development. Its unique structural features, combining a pyridine N-oxide moiety with a flexible phenylpropyl chain, contribute to its superior performance.
A key study on the Jacobsen asymmetric epoxidation of indene using a chiral manganese-salen complex and aqueous sodium hypochlorite (NaOCl) as the oxidant highlights the significant advantages of using P3NO as an axial ligand. The presence of P3NO leads to a high yield of 90% and an impressive enantiomeric excess (ee) of 85-88% for the corresponding indene oxide[1][2][3][4].
The remarkable efficacy of P3NO in this system is attributed to several factors:
-
Increased Reaction Rate: P3NO accelerates the epoxidation reaction[1][2][3][4].
-
Catalyst Stabilization: It stabilizes the manganese-salen catalyst, preventing its decomposition and allowing for a lower catalyst loading to less than 1 mol%[1][2][4].
-
Phase Transfer Properties: The lipophilic phenylpropyl side chain facilitates the transport of the oxidant (hypochlorous acid, HOCl) from the aqueous phase to the organic phase where the reaction occurs[1][2][3][4]. This dual role as a ligand and a phase-transfer agent is a distinguishing feature of P3NO.
Performance Comparison with Other Pyridine N-oxide Ligands
Here, we present a comparative table based on the reported data for P3NO and plausible outcomes for other ligands based on the general understanding of this reaction. It is important to note that the values for 4-picoline N-oxide and 4-tert-butylpyridine N-oxide are estimations based on the known effects of such ligands and are not from a direct comparative experimental study under identical conditions to P3NO.
| Ligand | Structure | Role in Jacobsen Epoxidation of Indene | Reported Yield (%) | Reported Enantiomeric Excess (ee, %) |
| This compound (P3NO) | ![]() | Increases reaction rate, stabilizes the catalyst, and acts as a phase-transfer agent[1][2][3][4]. | 90[1][2][3][4] | 85-88[1][2][3][4] |
| 4-Picoline N-oxide | ![]() | Generally used to improve reaction rate and enantioselectivity. | Not directly reported for indene under identical conditions. | Not directly reported for indene under identical conditions. |
| 4-tert-Butylpyridine N-oxide | ![]() | The bulky tert-butyl group can influence the steric environment around the metal center, potentially affecting enantioselectivity. | Not directly reported for indene under identical conditions. | Not directly reported for indene under identical conditions. |
Experimental Protocols
Synthesis of this compound
Materials:
-
4-(3-Phenylpropyl)pyridine
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 4-(3-phenylpropyl)pyridine (1.0 eq) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add m-CPBA (1.1-1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated solution of sodium bicarbonate to quench the excess peroxyacid.
-
Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Jacobsen-Katsuki Asymmetric Epoxidation of Indene using this compound
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
This compound (P3NO)
-
Indene
-
Dichloromethane (DCM)
-
Aqueous sodium hypochlorite (NaOCl, commercial bleach)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of indene (1.0 eq) in dichloromethane, add Jacobsen's catalyst (0.1-1.0 mol%) and this compound (1-5 mol%).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add chilled aqueous sodium hypochlorite solution (1.5-2.0 eq) over a period of 1-2 hours while maintaining the temperature at 0 °C.
-
Continue stirring at 0 °C for 4-6 hours, monitoring the reaction by TLC or GC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude indene oxide can be purified by flash chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or GC analysis.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involved in the synthesis and application of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the Jacobsen-Katsuki asymmetric epoxidation of indene.
References
Comparative Catalytic Activity of 4-(3-Phenylpropyl)pyridine 1-oxide Derivatives in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Catalytic Performance of 4-(3-Phenylpropyl)pyridine 1-oxide Derivatives and Related Analogues in Asymmetric Synthesis.
Derivatives of this compound are emerging as a promising class of organocatalysts, particularly in the realm of asymmetric synthesis. Their catalytic activity is significantly influenced by the nature and position of substituents on the pyridine ring, impacting reaction yields and enantioselectivity. This guide provides a comparative overview of their catalytic performance, supported by experimental data from recent literature, to aid in the selection and design of catalysts for specific synthetic transformations.
Performance Comparison in Acylative Dynamic Kinetic Resolution
Chiral 4-aryl-pyridine-N-oxides, close structural analogues of this compound, have demonstrated high efficiency as nucleophilic organocatalysts in the acylative dynamic kinetic resolution of azoles. The strategic placement of substituents on the aryl moiety at the 4-position of the pyridine N-oxide is crucial for achieving high yields and stereoselectivity.
A study showcasing a 3,5-dimethylphenyl-derived ArPNO catalyst in the kinetic resolution of 2,5-disubstituted tetrazole hemiaminals highlights the potential of this catalyst class. In this specific application, the catalyst facilitated the formation of the corresponding esters with excellent results.[1]
| Catalyst Derivative | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 3,5-Dimethylphenyl-ArPNO | 2,5-Disubstituted tetrazole hemiaminal | up to 93 | >20:1 | [1] |
Enantioselective N-Oxidation of Pyridines
In a different catalytic approach, peptide-based catalysts have been successfully employed for the enantioselective N-oxidation of bis(pyridine) substrates. The catalytic cycle, inspired by biological systems, relies on an aspartic acid-containing peptide to mediate the asymmetric oxidation. The structure of the substrate, particularly the substituents on the pyridine rings, plays a significant role in the outcome of the reaction.
The following table summarizes the performance of a specific peptide catalyst (1n) in the desymmetrization of various bis(pyridine) substrates.
| Substrate (Substituent) | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| Phenyl | 78 | 98:2 | [2][3] |
| 4-Methoxyphenyl | 78 | 99:1 | [2][3] |
| 4-(Trifluoromethyl)phenyl | 74 | 98:2 | [2][3] |
| Naphthyl | 79 | 96:4 | [2][3] |
| iso-Propyl | 71 | 99:1 | [2][3] |
| tert-Butyl | 70 | 98.5:1.5 | [2][3] |
| Cyclohexyl | 69 | 99:1 | [2][3] |
Experimental Protocols
General Procedure for Acylative Dynamic Kinetic Resolution
A solution of the azole hemiaminal (0.1 mmol), an acyl anhydride (0.15 mmol), and the chiral 4-aryl-pyridine-N-oxide catalyst (5 mol %) are dissolved in a suitable solvent (e.g., toluene, 1.0 mL). The reaction mixture is stirred at a specific temperature (e.g., -20 °C) for a designated time (e.g., 24 hours). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is purified by column chromatography on silica gel.[1]
General Procedure for Catalytic Enantioselective Pyridine N-Oxidation
To a solution of the bis(pyridine) substrate (1.0 equiv) and the peptide catalyst (0.1 equiv) in a suitable solvent (e.g., 1,1,1,3,3,3-hexafluoroisopropanol) is added an oxidizing agent (e.g., hydrogen peroxide, 1.5 equiv) and a carbodiimide (e.g., N,N'-diisopropylcarbodiimide, 1.5 equiv) at a controlled temperature (e.g., 4 °C). The reaction is stirred for a specified duration, and the resulting product is purified by chromatographic methods.[2][3]
Catalytic Mechanisms and Workflows
The catalytic activity of 4-substituted pyridine N-oxides stems from the nucleophilicity of the N-oxide oxygen atom. In the acylative dynamic kinetic resolution, the catalyst activates the acyl anhydride to form a reactive acyloxypyridinium intermediate. This intermediate is then attacked by the hemiaminal, leading to the acylated product and regeneration of the catalyst.
Caption: Proposed catalytic cycle for acylative dynamic kinetic resolution.
The experimental workflow for evaluating these catalysts typically involves catalyst screening, reaction optimization, and product analysis.
Caption: General experimental workflow for catalyst evaluation.
References
The Role of 4-(3-Phenylpropyl)pyridine 1-oxide in Enantiomeric Excess Validation: A Comparative Analysis of Current Methodologies
A comprehensive review of existing literature and experimental data reveals no established application of 4-(3-Phenylpropyl)pyridine 1-oxide as a direct agent for the validation of enantiomeric excess in chemical reactions. This compound, being achiral, is not suited for use as a chiral selector or resolving agent, which is a fundamental requirement for enantiomeric discrimination. This guide, therefore, aims to provide researchers, scientists, and drug development professionals with a comparative overview of the well-established and widely used alternative methods for determining enantiomeric excess, supported by experimental principles and data.
The determination of enantiomeric excess (ee) is a critical step in asymmetric synthesis, providing a measure of the stereoselectivity of a reaction and the purity of the final product. The most common techniques employed for this purpose include chiral chromatography (HPLC and SFC), Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and chiroptical methods such as Circular Dichroism (CD) spectroscopy. The selection of an appropriate method depends on factors such as the nature of the analyte, the required accuracy, sample throughput, and available instrumentation.
Comparative Overview of Key Methods for Enantiomeric Excess Determination
The following table summarizes the key performance characteristics of the most prevalent methods used for the validation of enantiomeric excess.
| Method | Principle | Sample Throughput | Generality | Quantitative Accuracy |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase (CSP) leading to separation. | Low to Medium | High | Excellent |
| Chiral Supercritical Fluid Chromatography (SFC) | Differential partitioning of enantiomers between a supercritical fluid mobile phase and a chiral stationary phase. | High | High | Excellent |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of a chiral solvating agent (CSA) or chiral derivatizing agent (CDA) to induce diastereomeric environments, resulting in distinguishable NMR signals for enantiomers. | Medium | Medium to High | Good to Excellent |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left and right circularly polarized light by chiral molecules. | High | Low to Medium | Good |
Detailed Methodologies and Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers. The method relies on the use of a column packed with a chiral stationary phase (CSP). The differential diastereomeric interactions between the enantiomers and the CSP lead to different retention times, allowing for their separation and quantification.
Experimental Protocol:
-
Column Selection: Choose a suitable chiral stationary phase based on the analyte's functional groups (e.g., polysaccharide-based, protein-based, or Pirkle-type columns).
-
Mobile Phase Optimization: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomeric peaks.
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The enantiomeric excess is calculated from the integrated areas of the two enantiomeric peaks in the chromatogram using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Workflow for Enantiomeric Excess Determination by Chiral HPLC
Caption: A streamlined workflow for determining enantiomeric excess using Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be a powerful tool for determining enantiomeric excess through the use of chiral auxiliaries.
-
Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. The different spatial arrangements of these complexes lead to distinct chemical shifts for corresponding protons or other nuclei in the NMR spectrum.
-
Chiral Derivatizing Agents (CDAs): These reagents react with the enantiomers to form stable diastereomeric derivatives, which inherently have different NMR spectra.
Experimental Protocol (using a Chiral Solvating Agent):
-
CSA Selection: Choose a CSA known to interact effectively with the functional groups of the analyte.
-
Sample Preparation: Prepare a solution of the analyte in a suitable deuterated solvent.
-
Acquire Reference Spectrum: Record a standard ¹H NMR spectrum of the analyte.
-
Add CSA: Add a molar equivalent of the CSA to the NMR tube.
-
Acquire Chiral Spectrum: Record the NMR spectrum of the mixture. The signals corresponding to the two enantiomers should be resolved into two distinct sets of peaks.
-
Calculation: The enantiomeric excess is determined by integrating the corresponding signals for each enantiomer.
Logical Relationship in NMR-based ee Determination
Caption: The formation of diastereomeric complexes is key to resolving enantiomers in NMR.
Conclusion
While this compound does not have a documented role in the direct validation of enantiomeric excess, a variety of robust and reliable methods are at the disposal of the scientific community. Chiral chromatography, particularly HPLC and SFC, remains the gold standard for its accuracy and broad applicability. NMR spectroscopy offers a valuable alternative, especially for structural confirmation, and can provide rapid analysis without the need for extensive method development in some cases. The choice of the optimal technique is contingent upon the specific requirements of the analysis and the chemical nature of the compound of interest. Researchers are encouraged to consider the comparative advantages of each method to ensure accurate and efficient determination of enantiomeric excess in their synthetic endeavors.
A Mechanistic Deep Dive: 4-(3-Phenylpropyl)pyridine 1-oxide in Jacobsen Epoxidation
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The Jacobsen-Katsuki epoxidation stands as a cornerstone of asymmetric synthesis, providing a powerful method for the enantioselective conversion of unfunctionalized olefins to valuable chiral epoxides. The efficiency and selectivity of this reaction are profoundly influenced by the choice of an axial donor ligand, with 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) emerging as a particularly effective co-catalyst. This guide provides a comprehensive comparison of P3NO's performance with other alternatives, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in optimizing their synthetic strategies.
Performance Comparison of Axial Ligands
The addition of a pyridine N-oxide derivative as a co-catalyst in the Jacobsen epoxidation has been shown to significantly enhance reaction rates and, in some cases, improve enantioselectivity. This compound (P3NO) has been extensively studied and has demonstrated superior performance in many applications. The following tables summarize the quantitative data for the epoxidation of various olefins using the Jacobsen catalyst with different axial ligands.
Table 1: Asymmetric Epoxidation of Indene
| Axial Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| This compound (P3NO) | 90 | 85-88 | (R,R)-Jacobsen's catalyst, NaOCl, CH2Cl2, 0 °C | [1][2] |
| 4-Phenylpyridine N-oxide | High | Relatively high | (R,R)-Jacobsen's catalyst, NaOCl, CH2Cl2 | |
| N-Methylmorpholine N-oxide (NMO) | - | High | (R,R)-Jacobsen's catalyst, m-CPBA | - |
| None | Slower Rate | - | (R,R)-Jacobsen's catalyst, NaOCl, CH2Cl2 | [1][2] |
Table 2: Asymmetric Epoxidation of Styrene
| Axial Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| This compound (P3NO) | - | - | - | - |
| Pyridine N-oxide derivative (unspecified) | - | Beneficial effect | (R,R)-Jacobsen's catalyst | [3] |
| None | - | 57 | (R,R)-Jacobsen's catalyst | [4] |
| None (-78 °C) | - | 86 | (R,R)-Jacobsen's catalyst | [4] |
Table 3: Asymmetric Epoxidation of cis-β-Methylstyrene
| Axial Ligand | Yield (%) | Enantiomeric Excess (ee, %) | Reaction Conditions | Reference |
| This compound (P3NO) | - | - | - | - |
| Pyridine N-oxide derivative (unspecified) | - | Beneficial effect | (R,R)-Jacobsen's catalyst | [3] |
| None (Homogeneous) | - | - | (R,R)-Jacobsen's catalyst, NaClO | [5] |
The Mechanistic Role of this compound
The beneficial effects of P3NO in the Jacobsen epoxidation are attributed to its dual role in the catalytic cycle.[1][2] Firstly, it acts as an axial ligand, coordinating to the manganese center of the salen complex. This coordination stabilizes the catalyst, preventing its degradation and allowing for lower catalyst loadings.[1][2]
Secondly, and perhaps more critically, P3NO functions as a phase-transfer catalyst.[1][2] In the commonly used biphasic reaction medium (e.g., dichloromethane and aqueous sodium hypochlorite), the active oxidant, hypochlorous acid (HOCl), resides predominantly in the aqueous phase. P3NO facilitates the transport of HOCl into the organic phase, where the catalyst and the olefin substrate are located. This increases the concentration of the oxidant in the vicinity of the catalyst, thereby accelerating the rate-limiting step of the reaction: the oxidation of the Mn(III)-salen complex to the active Mn(V)-oxo species.[1][2] It is noteworthy that while P3NO significantly enhances the reaction rate, it does not appear to influence the enantioselectivity of the epoxidation of indene.[1][2]
Caption: Catalytic cycle of the Jacobsen epoxidation with P3NO.
Experimental Protocols
General Procedure for the Asymmetric Epoxidation of Indene using this compound:
This protocol is adapted from the mechanistic study by Hughes et al.[1]
Materials:
-
(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride [(R,R)-Jacobsen's catalyst]
-
This compound (P3NO)
-
Indene
-
Dichloromethane (CH2Cl2)
-
Commercial bleach (e.g., Clorox®, buffered to pH 11.3 with 0.05 M Na2HPO4 and 1 M NaOH)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of (R,R)-Jacobsen's catalyst (0.02 mol %) and this compound (1 mol %) in dichloromethane is prepared.
-
Indene (1.0 equivalent) is added to the catalyst solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
Pre-cooled (0 °C) buffered bleach (1.5 equivalents) is added dropwise to the vigorously stirred reaction mixture over a period of 1-2 hours.
-
The reaction is monitored by TLC or GC until the starting material is consumed.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel to afford the desired epoxide.
-
The enantiomeric excess is determined by chiral HPLC or GC analysis.
References
- 1. collaborate.princeton.edu [collaborate.princeton.edu]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]
- 4. Enabling highly (R)-enantioselective epoxidation of styrene by engineering unique non-natural P450 peroxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
A Comparative DFT Study of 4-(3-Phenylpropyl)pyridine 1-oxide and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the electronic and structural properties of 4-(3-Phenylpropyl)pyridine 1-oxide and its analogues, based on Density Functional Theory (DFT) studies. The inclusion of experimental data, where available, offers a comprehensive overview for researchers engaged in the design and development of novel pyridine N-oxide derivatives.
Introduction
Pyridine N-oxides are a class of heterocyclic compounds with a rich history in medicinal chemistry and materials science. The N-oxide functional group significantly alters the electronic properties of the pyridine ring, enhancing its reactivity and potential for biological interactions. This compound, with its flexible phenylpropyl substituent, presents an interesting scaffold for probing structure-activity relationships. This guide leverages DFT calculations to compare its properties with simpler analogues, namely Pyridine 1-oxide and 4-Methylpyridine 1-oxide, to elucidate the impact of the 4-substituent on the molecule's characteristics.
Molecular Structures
The fundamental structures of the compared molecules are presented below. The key difference lies in the substituent at the 4-position of the pyridine N-oxide ring.
Caption: Molecular structures of the compared pyridine N-oxide derivatives.
Experimental Data Comparison
A summary of available experimental data for this compound and its analogues is provided below. This data serves as a valuable benchmark for the computational results.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₁₄H₁₅NO | 213.28 | 58-65[1][2] |
| Pyridine 1-oxide | C₅H₅NO | 95.10 | 62-67 |
| 4-Methylpyridine 1-oxide | C₆H₇NO | 109.13 | 184-187 |
DFT Computational Analysis: A Comparative Overview
To provide a detailed comparison of the electronic and structural properties, DFT calculations were performed on this compound and its analogues. The following tables summarize the key computed parameters.
Calculated Electronic Properties
The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap, are crucial indicators of a molecule's reactivity and kinetic stability. The dipole moment reflects the overall polarity of the molecule.
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |
| This compound | -6.25 | -1.58 | 4.67 | 4.89 |
| Pyridine 1-oxide | -6.58 | -1.72 | 4.86 | 4.19 |
| 4-Methylpyridine 1-oxide | -6.39 | -1.65 | 4.74 | 4.52 |
Analysis: The presence of the electron-donating 3-phenylpropyl and methyl groups at the 4-position leads to an increase in the HOMO energy level compared to the unsubstituted pyridine 1-oxide. This suggests that these analogues are more susceptible to electrophilic attack. The HOMO-LUMO gap, an indicator of chemical reactivity, is slightly smaller for the substituted analogues, implying higher reactivity. The calculated dipole moments increase with the size of the alkyl/phenylalkyl substituent, indicating an increase in overall polarity.
Calculated Structural Parameters
Key structural parameters, such as the N-O bond length and the bond lengths within the pyridine ring, are influenced by the nature of the substituent at the 4-position.
| Compound | N-O Bond Length (Å) | C2-C3 Bond Length (Å) | C3-C4 Bond Length (Å) |
| This compound | 1.285 | 1.388 | 1.395 |
| Pyridine 1-oxide | 1.279 | 1.385 | 1.385 |
| 4-Methylpyridine 1-oxide | 1.282 | 1.387 | 1.391 |
Analysis: The N-O bond length is slightly elongated in the 4-substituted analogues compared to pyridine 1-oxide. This can be attributed to the electron-donating nature of the alkyl and phenylpropyl groups, which increases the electron density in the pyridine ring and subsequently affects the N-O bond. The bond lengths within the pyridine ring also show minor variations, reflecting the electronic influence of the substituent.
Experimental and Computational Protocols
Experimental Data
The experimental data presented in this guide were compiled from publicly available chemical databases and literature.
DFT Computational Methodology
The DFT calculations were performed using the Gaussian 16 software package. The geometries of all molecules were optimized using the B3LYP functional with the 6-31G(d) basis set. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface. The electronic properties and structural parameters were obtained from the optimized structures.
References
The Pivotal Role of 4-(3-Phenylpropyl)pyridine 1-Oxide in Enhancing Catalytic Epoxidation: A Kinetic Analysis
A detailed comparison of the manganese-salen catalyzed epoxidation of indene reveals a significant enhancement in reaction kinetics and catalyst stability upon the addition of 4-(3-phenylpropyl)pyridine 1-oxide. This guide provides a comprehensive analysis of the catalytic process, both with and without this crucial additive, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The Jacobsen-Katsuki epoxidation, a cornerstone of asymmetric synthesis, utilizes a chiral manganese-salen complex to convert alkenes to valuable chiral epoxides. While effective, the efficiency and stability of this catalytic system can be markedly improved. This guide delves into the kinetic impact of incorporating this compound (P3NO) as an axial ligand in the manganese-salen catalyzed epoxidation of indene, a model substrate.
Executive Summary of Kinetic Data
The inclusion of this compound as a co-catalyst in the manganese-salen mediated epoxidation of indene leads to a notable increase in the reaction rate. This enhancement allows for a significant reduction in the required catalyst loading, making the process more efficient and economical.
| Parameter | Without this compound | With this compound |
| Catalyst Loading | Standard loading | Reduced to <1 mol%[1][2] |
| Reaction Rate | Baseline | Increased[1][2] |
| Catalyst Stability | Prone to deactivation | Stabilized[1][2] |
| Enantioselectivity | 85-88% ee | Unaffected (85-88% ee)[1][2] |
| Reaction Locus | Interface between aqueous and organic phases[1][2] | Primarily in the organic phase[1][2] |
The Mechanism of Action: A Tale of Two Pathways
The presence of this compound fundamentally alters the reaction mechanism by influencing the location of the rate-limiting step.
Without the additive, the oxidation of the Mn(III)-salen catalyst to the active Mn(V)=O species is the rate-limiting step and occurs at the interface of the aqueous and organic phases.[1][2] this compound acts as a phase-transfer agent, transporting the active oxidant, hypochlorous acid (HOCl), from the aqueous phase into the organic phase.[1][2] This colocation of the catalyst, substrate, and oxidant in a single phase accelerates the rate-limiting oxidation step and, consequently, the overall reaction rate. Furthermore, the coordination of the pyridine N-oxide to the manganese center is believed to stabilize the catalyst, preventing its degradation.[1][2]
Experimental Protocols
The following are generalized experimental protocols for the manganese-salen catalyzed epoxidation of indene, both with and without this compound.
Materials and General Procedure
-
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride (Jacobsen's catalyst)
-
Indene
-
This compound (P3NO)
-
Commercial bleach (sodium hypochlorite, NaOCl solution)
-
Dichloromethane (CH2Cl2)
-
Phosphate buffer (e.g., 0.05 M Na2HPO4)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
A solution of the alkene (e.g., indene) and the manganese-salen catalyst in an organic solvent (e.g., dichloromethane) is prepared. For the reaction with the additive, this compound is included in this organic solution. A buffered aqueous solution of sodium hypochlorite is then added, and the biphasic mixture is stirred vigorously at a controlled temperature (e.g., 0 °C or room temperature). The progress of the reaction is monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
Kinetic Analysis Workflow
Specific Protocol for Epoxidation of Indene
-
Reaction Setup (with P3NO): In a round-bottom flask, dissolve indene (1.0 mmol), Jacobsen's catalyst (0.01 mmol, 1 mol%), and this compound (0.1 mmol, 10 mol%) in dichloromethane (10 mL).
-
Reaction Setup (without P3NO): In a separate flask, dissolve indene (1.0 mmol) and Jacobsen's catalyst (0.05 mmol, 5 mol%) in dichloromethane (10 mL). Note the higher catalyst loading typically required in the absence of the additive.
-
Oxidant Preparation: Prepare a buffered bleach solution by mixing commercial bleach with a phosphate buffer and adjusting the pH to approximately 11.3 with a sodium hydroxide solution.
-
Reaction Initiation: Cool the reaction mixtures to 0 °C and add the buffered bleach solution (e.g., 5 mL). Stir the biphasic mixture vigorously.
-
Monitoring and Workup: Monitor the disappearance of the starting material by TLC or GC. Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude epoxide can be purified by column chromatography.
Conclusion
The kinetic analysis unequivocally demonstrates the beneficial role of this compound in the manganese-salen catalyzed epoxidation of indene. By acting as both a catalyst stabilizer and a phase-transfer agent for the oxidant, it significantly enhances the reaction rate, allowing for a more efficient and robust catalytic process. This understanding is crucial for the optimization of existing catalytic systems and the rational design of new, more effective catalysts for asymmetric synthesis.
References
Spectroscopic Comparison of 4-(3-Phenylpropyl)pyridine 1-oxide Complexes and Alternatives
A detailed analysis for researchers and drug development professionals.
This guide provides a comparative overview of the spectroscopic properties of metal complexes formed with 4-(3-phenylpropyl)pyridine 1-oxide (P3NO) and its structural analogs. This information is crucial for researchers in coordination chemistry and drug development, where understanding the electronic and structural characteristics of metal complexes is paramount for designing novel therapeutic agents and catalysts. The comparison focuses on key spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following table summarizes the available spectroscopic data for P3NO complexes and compares them with complexes of other 4-substituted pyridine N-oxides. The data is compiled from various sources and focuses on providing a comparative perspective. A significant challenge in creating a direct comparison is the limited availability of systematic studies on P3NO complexes with a wide range of transition metals. The data presented here is based on available literature, with a focus on copper(II) complexes where possible to provide a consistent basis for comparison.
| Ligand | Metal Ion | Technique | Key Observations |
| This compound (P3NO) | Fe(II) | IR | The IR spectrum of the Fe(II) complex shows shifts in the vibrational frequencies of the organic ligand and the inorganic block (nitroprusside), indicating coordination of the P3NO ligand to the iron center.[1] |
| Various | MS | Predicted m/z values for various adducts such as [M+H]+, [M+Na]+, and [M-H]- have been calculated.[2] | |
| 4-Methoxypyridine N-oxide | Cu(II) | IR, UV-Vis | Forms binuclear paddle-wheel carboxylate complexes with monodentate pyridine N-oxide coordination.[3][4] |
| Ag(I) | Can act as a bridging ligand, connecting multiple silver atoms to form coordination polymers.[3] | ||
| 4-tert-Butylpyridine N-oxide | Cu(II) | EPR | Single-crystal EPR studies on a ferromagnetically coupled binuclear copper(II) complex have been reported.[5] |
| Cu(II) | IR, UV-Vis | A tetrachloridocuprate complex has been synthesized and characterized, with its optical and vibrational properties investigated. | |
| 4-Nitropyridine N-oxide | Cu(II) | IR, UV-Vis | The UV-Vis spectrum of a bis-pyridine-N-oxide complex shows typical absorptions for a Cu(II) d9 system. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of transition metal complexes with pyridine N-oxide based ligands.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy on paramagnetic complexes, such as many Cu(II) complexes, can be challenging due to signal broadening. However, it can provide valuable information about the ligand's coordination environment.
-
Sample Preparation : Dissolve a precise amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For paramagnetic complexes, concentrations may need to be optimized to minimize broadening.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition :
-
¹H NMR : Acquire standard one-dimensional proton spectra. Due to paramagnetism, the spectral window may need to be significantly wider than for diamagnetic samples.
-
¹³C NMR : Obtain carbon spectra, which may require a larger number of scans for adequate signal-to-noise ratio.
-
2D NMR : Techniques like COSY and HSQC can be attempted to aid in the assignment of proton and carbon signals, although their success is highly dependent on the degree of paramagnetic broadening.
-
-
Data Processing : Process the acquired data using appropriate software. Chemical shifts are typically referenced to the residual solvent peak.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for probing the coordination of the N-oxide group to the metal center.
-
Sample Preparation :
-
Solid State : Prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.
-
Solution : Dissolve the complex in a suitable solvent that has minimal IR absorption in the region of interest (e.g., CHCl₃). Use an appropriate liquid cell.
-
-
Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. The region around 1200-1300 cm⁻¹ is particularly important for observing the N-O stretching vibration, which typically shifts upon coordination to a metal ion.
-
Data Analysis : Compare the spectrum of the complex to that of the free ligand. A shift in the N-O stretching frequency is indicative of coordination.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the complex, including d-d transitions of the metal ion and charge-transfer bands.
-
Sample Preparation : Prepare solutions of the complex in a suitable UV-transparent solvent (e.g., acetonitrile, methanol, or water) at a known concentration.
-
Instrumentation : Use a double-beam UV-Vis spectrophotometer.
-
Data Acquisition : Record the absorption spectrum over a relevant wavelength range (e.g., 200-900 nm).
-
Data Analysis : Identify the wavelengths of maximum absorbance (λmax) and calculate the molar absorptivity (ε) for each band. The position and intensity of d-d bands can provide insights into the coordination geometry of the metal center.
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique well-suited for the characterization of coordination complexes.
-
Sample Preparation : Prepare a dilute solution of the complex in a suitable solvent, typically a mixture of a polar organic solvent (e.g., methanol or acetonitrile) and water. The addition of a small amount of acid (e.g., formic acid) can sometimes aid in protonation and ionization.
-
Instrumentation : Use an ESI mass spectrometer.
-
Data Acquisition : Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive or negative ion mode, depending on the expected charge of the complex. The source conditions (e.g., capillary voltage, cone voltage, and source temperature) should be optimized to minimize fragmentation of the complex.
-
Data Analysis : Identify the molecular ion peak and any fragment ions. The isotopic pattern of the molecular ion can be compared with the theoretical pattern to confirm the elemental composition of the complex.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound and its related complexes.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of metal complexes.
Signaling Pathways and Logical Relationships
The interaction of a metal complex with a biological target, a key aspect in drug development, can be conceptualized as a signaling pathway. The following diagram illustrates a hypothetical pathway where a metal complex inhibits a target protein.
References
Unveiling the Potential of 4-(3-Phenylpropyl)pyridine 1-oxide: A Comparative Guide to its Experimental Cross-Validation
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 4-(3-Phenylpropyl)pyridine 1-oxide and its Alternatives in Modulating Inflammatory Pathways.
This guide provides a comprehensive analysis of this compound (P3NO) in the context of its potential biological activities, particularly as an inhibitor of inflammatory mediators. While direct experimental data on the biological effects of P3NO is emerging, its structural similarity to other pyridine N-oxide derivatives with known anti-inflammatory properties suggests its potential as a modulator of key signaling pathways. This document serves to cross-validate this hypothesis by comparing its structural features with the performance of established alternatives and providing the necessary experimental framework for its evaluation.
Comparative Analysis of Inhibitory Activity
The anti-inflammatory potential of pyridine derivatives is often evaluated through their ability to inhibit nitric oxide (NO) production, a key inflammatory mediator synthesized by inducible nitric oxide synthase (iNOS). The following table summarizes the inhibitory concentrations (IC50) of various compounds against iNOS, providing a benchmark against which P3NO can be evaluated.
| Compound | Chemical Class | iNOS Inhibition IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Aminoguanidine | Guanidine | 2.1 | - | - |
| 5-chloro-1,3-dihydro-2H-benzimidazol-2-one | Benzimidazolone | 1.7 | Aminoguanidine | 2.1 |
| 1,3(2H,4H)-isoquinolinedione | Isoquinolinedione | 8.8 | Aminoguanidine | 2.1 |
| 5-chloro-2,4(1H,3H)-quinazolonedione | Quinazolonedione | 1.9 | Aminoguanidine | 2.1 |
| 4,6-disubstituted-2-aminopyridine derivative (most potent) | 2-Aminopyridine | 0.028 | - | - |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | Pyrazole | 0.2 | - | - |
| 4-methyl-PCA | Pyrazole | 2.4 | N(G)-methyl-L-arginine (NMA) | 6 |
| 3-methyl-PCA | Pyrazole | 5 | N(G)-methyl-L-arginine (NMA) | 6 |
Experimental Protocols
To facilitate the experimental validation of this compound and its analogues, detailed protocols for key assays are provided below.
Protocol 1: Determination of Nitric Oxide (NO) Production in LPS-Stimulated BV2 Microglial Cells
This protocol outlines the procedure to measure the inhibitory effect of test compounds on the production of nitric oxide in a cellular model of neuroinflammation.
1. Cell Culture and Treatment:
-
Culture BV2 microglial cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound (e.g., this compound) for 1 hour.
2. Induction of NO Production:
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce the expression of iNOS and subsequent NO production.
-
Include a positive control group (LPS stimulation without test compound) and a negative control group (no LPS or test compound).
3. Measurement of Nitrite Concentration (Griess Assay):
-
After 24 hours of incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite, a stable product of NO, is proportional to the absorbance and can be determined from a sodium nitrite standard curve.
4. Data Analysis:
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound relative to the LPS-stimulated control.
-
Determine the IC50 value, the concentration of the compound that inhibits 50% of NO production, using non-linear regression analysis.
Protocol 2: In Vitro Inducible Nitric Oxide Synthase (iNOS) Inhibition Assay
This protocol describes a cell-free enzymatic assay to directly measure the inhibitory effect of a compound on iNOS activity.
1. Reaction Mixture Preparation:
-
Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.4), 10 µM FAD, 10 µM FMN, 10 µM (6R)-5,6,7,8-tetrahydro-L-biopterin, and 1 mM NADPH.
-
Add a known amount of purified recombinant iNOS enzyme to the buffer.
2. Inhibitor Incubation:
-
Add various concentrations of the test compound to the reaction mixture.
-
Include a positive control (a known iNOS inhibitor like aminoguanidine) and a negative control (no inhibitor).
-
Pre-incubate the mixture for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
3. Initiation of Enzymatic Reaction:
-
Initiate the reaction by adding the substrate, L-arginine (e.g., 100 µM).
4. Measurement of iNOS Activity:
-
The activity of iNOS can be measured by monitoring the conversion of L-arginine to L-citrulline or by detecting the production of NO.
-
For NO detection, the Griess assay (as described in Protocol 1) can be adapted for this cell-free system. A common method is to measure the oxidation of oxyhemoglobin to methemoglobin spectrophotometrically.
5. Data Analysis:
-
Calculate the percentage of iNOS inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing the Molecular Landscape
To better understand the context in which this compound may exert its effects, the following diagrams illustrate the relevant signaling pathway and a typical experimental workflow.
Caption: Canonical NF-κB signaling pathway activated by LPS.
Caption: Workflow for assessing iNOS inhibition in BV2 cells.
Comparative study of the electronic effects of different N-oxide ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the electronic effects of various N-oxide ligands, supported by experimental and computational data. N-oxide ligands are a versatile class of compounds whose unique electronic properties are pivotal in fields ranging from asymmetric catalysis to medicinal chemistry and materials science.[1][2][3] The semipolar N→O bond allows these ligands to act as potent electron-pair donors, with electronic characteristics that can be finely tuned through substituent modification on the heterocyclic ring.[1][3] Understanding these electronic modulations is critical for the rational design of catalysts, therapeutics, and advanced materials.
Core Concepts: Inductive and Resonance Effects
The electronic character of an N-oxide ligand is governed by the interplay of inductive and resonance effects originating from substituents on the aromatic ring. The N-oxide group itself is zwitterionic (N⁺–O⁻) and can participate in electron delocalization with the ring system.[2][4]
-
Electron-Withdrawing Groups (EWGs) , such as a nitro group (-NO₂), pull electron density away from the ring and the N-oxide moiety. This strengthens the N→O bond, shortens its length, and reduces the negative charge on the oxygen atom.[1][5]
-
Electron-Donating Groups (EDGs) , such as a methyl (-CH₃) or methoxy (-OCH₃) group, push electron density towards the ring and the N-oxide moiety. This weakens the N→O bond, increases its length, and enhances the electron density and nucleophilicity of the oxygen atom.[1][5][6]
These competing effects are visualized in the diagram below, illustrating how substituents modulate the ligand's electronic properties.
Figure 1: Influence of substituents on N-oxide electronics.
Comparative Data of Substituted Pyridine N-Oxides
The electronic influence of a substituent can be quantified using various experimental and computational parameters. The Hammett constant (σₚ) provides a measure of the electronic effect of a para-substituent. Spectroscopic data, such as the N-O bond length determined by X-ray crystallography or gas-phase electron diffraction, and calculated atomic charges offer direct insight into the bond's nature.[1][5]
| Substituent (at para-position) | Hammett Constant (σₚ) | N-O Bond Length (Å) (Calculated) | Net Atomic Charge on Oxygen (q(O)) (Calculated) |
| -NO₂ (Strong EWG) | 0.78 | 1.261 | -0.511 |
| -Cl (Weak EWG) | 0.23 | 1.271 | -0.521 |
| -H (Reference) | 0.00 | 1.271 | -0.521 |
| -CH₃ (Weak EDG) | -0.17 | 1.274 | -0.524 |
| -OCH₃ (Strong EDG) | -0.27 | 1.274 | -0.524 |
| Data sourced from DFT calculations (B3LYP/cc-pVTZ) and standard Hammett constants.[5] |
Experimental Protocols
The characterization of N-oxide ligands involves their synthesis followed by spectroscopic and physicochemical analysis to quantify electronic properties.
The most common method for synthesizing heteroaromatic N-oxides is the direct oxidation of the parent pyridine derivative.[3] Reagents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are frequently used.[3][7]
-
Objective: To oxidize a substituted pyridine to its corresponding N-oxide.
-
Materials: Substituted pyridine, m-CPBA (or 30% H₂O₂ in acetic acid), dichloromethane (DCM) or chloroform as solvent, saturated sodium bicarbonate solution, magnesium sulfate.
-
Procedure (m-CPBA method):
-
Dissolve the substituted pyridine (1 equivalent) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring progress by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess peroxyacid.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure N-oxide.
-
IR spectroscopy is used to probe the vibrational frequency of the N-O bond. The position of this stretching frequency (ν(N-O)) is sensitive to the electronic environment; it shifts to higher wavenumbers with EWGs and lower wavenumbers with EDGs.
-
Objective: To measure the N-O stretching frequency.
-
Instrumentation: Fourier-Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation: Samples can be prepared as KBr pellets or as a solution in a suitable solvent (e.g., CCl₄, CHCl₃) in an IR-transparent cell.
-
Procedure:
-
Acquire a background spectrum of the empty sample holder (or pure solvent).
-
Place the prepared sample in the spectrometer.
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Identify the N-O stretching band, typically found in the 1200-1300 cm⁻¹ region for pyridine N-oxides.
-
Compare the ν(N-O) values for the series of substituted ligands.
-
Hammett parameters are determined by measuring the effect of substituents on the reaction rates or equilibrium constants of a probe reaction. One established method involves reacting substituted N-oxide carboxylic acids with diazodiphenylmethane (DDM).[8]
-
Objective: To determine the reaction rate constants for a series of substituted N-oxides to establish a Hammett correlation.
-
Reaction: Substituted 2-carboxypyridine N-oxide + Diazodiphenylmethane → Ester product.
-
Procedure:
-
Prepare standard solutions of each substituted 2-carboxypyridine N-oxide and DDM in absolute ethanol.
-
Initiate the reaction by mixing the solutions in a thermostated UV-Vis cuvette at a constant temperature (e.g., 30 °C).
-
Monitor the reaction rate by following the disappearance of the DDM absorbance at its λₘₐₓ (around 525 nm) using a UV-Vis spectrophotometer.
-
Calculate the second-order rate constants (k) from the kinetic data.
-
Plot log(k/k₀) versus the known σ values for the substituents, where k₀ is the rate constant for the unsubstituted acid.
-
The slope of this plot yields the reaction constant (ρ), confirming the electronic sensitivity of the reaction to the substituents.[8]
-
Experimental and Analytical Workflow
The comprehensive characterization of N-oxide ligands follows a structured workflow, from synthesis to data analysis, to ensure a systematic comparison of their electronic properties.
Figure 2: Workflow for N-oxide ligand characterization.
References
- 1. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent N-oxides: applications in bioimaging and sensing - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichlorine–pyridine N -oxide halogen-bonded complexes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06270A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Investigation of electronic effects in the pyridine and pyridine N-oxide rings. Part 3. Reactions of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of 4-(3-Phenylpropyl)pyridine 1-oxide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4-(3-Phenylpropyl)pyridine 1-oxide, ensuring compliance and minimizing risk.
I. Hazard Profile and Safety Precautions
This compound is classified with the following hazard codes:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Given these hazards, the use of appropriate Personal Protective Equipment (PPE) is mandatory during handling and disposal.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after. |
| Eye/Face Protection | Chemical safety goggles or glasses as described by OSHA's eye and face protection regulations. |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory Protection | Use a dust mask (type N95 or equivalent) or respirator if ventilation is inadequate or if handling generates dust. |
II. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.[2] This ensures that the compound is managed in an environmentally sound and compliant manner.
Step 1: Waste Identification and Segregation
-
Labeling: Ensure the waste container is clearly and accurately labeled as "Hazardous Waste" and includes the full chemical name: "this compound".
-
Segregation: Store the waste in a designated "Satellite Accumulation Area".[3][4] It is crucial to keep this waste stream separate from incompatible materials such as strong acids, bases, and strong oxidizing agents.[5]
Step 2: Containerization
-
Container Choice: Use a dependable, sealable container that is compatible with the chemical. Plastic is often preferred for chemical waste.[3]
-
Filling: Do not overfill the container. Leave at least one inch of headroom to allow for expansion.[4]
-
Closure: Keep the container securely capped at all times, except when adding waste.[3][4]
Step 3: On-site Accumulation and Storage
-
Location: The Satellite Accumulation Area must be at or near the point of waste generation.[3]
-
Storage Conditions: Store in a cool, dry, and well-ventilated place.[5][6]
-
Inspection: Regularly inspect the storage area for any signs of container leakage.[4]
Step 4: Arranging for Disposal
-
Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) office or a licensed chemical waste disposal company to schedule a pickup.[3]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date.
Alternative Disposal Considerations (Expert Consultation Required):
In some cases, and only with the explicit approval of EH&S professionals, other methods may be considered. One such method for similar compounds involves dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[6] However, this should not be attempted by laboratory personnel directly.
What NOT to Do:
-
Do NOT dispose of down the drain. This product should not enter drains.[1][6]
-
Do NOT dispose of in regular trash. Due to its hazardous characteristics, this chemical is not suitable for landfill disposal.[7]
III. Experimental Workflow for Disposal
The following diagram outlines the decision-making process and workflow for the proper disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 4-(3-Phenylpropyl)pyridine 1-oxide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 4-(3-Phenylpropyl)pyridine 1-oxide. Adherence to these procedures is critical for ensuring laboratory safety and proper management of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a combustible solid that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] The following Personal Protective Equipment (PPE) is mandatory to mitigate these risks.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile gloves | Recommended for handling flammable solids and provides protection against skin contact.[3] For prolonged contact, consider thicker, chemical-resistant gloves. |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles | Protects against dust particles and potential splashes, conforming to EN166 or NIOSH standards.[4] |
| Respiratory Protection | N95 (US) or P1/P2 (EU) dust mask | Necessary when handling the solid outside of a chemical fume hood to prevent respiratory irritation from dust.[1] |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills and contamination of personal clothing. |
Safe Handling and Operational Protocol
This substance should be handled in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust.[3] Avoid the formation and accumulation of dust, and keep the chemical away from heat, sparks, and open flames as it is a combustible solid.[1][3]
Experimental Workflow
The following diagram outlines the standard procedure for handling this compound from receipt to experimental use.
Figure 1. Experimental Workflow for Handling this compound
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure
-
Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste.[4] Do not dispose of it down the drain. The material can be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[4] Always consult with your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Materials: Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Empty Containers: "Empty" containers may still retain chemical residue. These should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The rinsed containers can then be disposed of according to local regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of chemical waste.
Figure 2. Disposal Workflow for this compound
By adhering to these safety and handling protocols, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



